4,5-Dimethylthiazole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-5(2)9-6(3-8)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBIYJOEJILQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562090 | |
| Record name | 4,5-Dimethyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74531-15-0 | |
| Record name | 4,5-Dimethyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethyl-1,3-thiazole-2-carbaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiazole-2-carbaldehyde from Thioacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust two-step synthetic pathway for the preparation of 4,5-dimethylthiazole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available precursor, thioacetamide. The synthesis leverages the classic Hantzsch thiazole synthesis followed by a selective oxidation of the 2-methyl group.
I. Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from thioacetamide is efficiently achieved through a two-step process:
-
Hantzsch Thiazole Synthesis: The initial step involves the condensation of thioacetamide with a suitable α-haloketone, specifically 3-halo-2-butanone (e.g., 3-bromo-2-butanone or 3-chloro-2-butanone), to construct the 2,4,5-trimethylthiazole core. This reaction is a cornerstone in thiazole chemistry, known for its reliability and generally good yields.[1][2]
-
Selective Oxidation: The subsequent step focuses on the selective oxidation of the methyl group at the 2-position of the thiazole ring to the desired carbaldehyde. This transformation is a critical and often challenging step, requiring specific oxidizing agents to avoid over-oxidation or degradation of the thiazole ring.
II. Experimental Protocols
Step 1: Synthesis of 2,4,5-Trimethylthiazole via Hantzsch Thiazole Synthesis
This procedure details the formation of the thiazole ring system through the reaction of an α-haloketone and a thioamide.[1][2]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 3-Bromo-2-butanone | 151.01 | 1.51 | ≥95% |
| Thioacetamide | 75.13 | 1.37 | ≥98% |
| Ethanol (anhydrous) | 46.07 | 0.789 | ≥99.5% |
| Sodium bicarbonate (sat. aq. soln.) | 84.01 | - | - |
| Diethyl ether | 74.12 | 0.713 | ≥99% |
| Anhydrous magnesium sulfate | 120.37 | 2.66 | ≥98% |
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in anhydrous ethanol.
-
To this solution, add 3-bromo-2-butanone (1.0 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2,4,5-trimethylthiazole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Expected Yield: 70-85%
Step 2: Selective Oxidation of 2,4,5-Trimethylthiazole to this compound
The oxidation of the 2-methyl group of the thiazole ring can be achieved using various methods. One common approach involves the use of selenium dioxide.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity |
| 2,4,5-Trimethylthiazole | 127.21 | ≥98% |
| Selenium dioxide (SeO2) | 110.96 | ≥99% |
| 1,4-Dioxane (anhydrous) | 88.11 | ≥99.8% |
| Dichloromethane (DCM) | 84.93 | ≥99.5% |
| Sodium bicarbonate (sat. aq. soln.) | 84.01 | - |
| Anhydrous sodium sulfate | 142.04 | ≥99% |
Experimental Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 2,4,5-trimethylthiazole (1.0 eq) and anhydrous 1,4-dioxane.
-
To this solution, add selenium dioxide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Dilute the filtrate with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Expected Yield: 40-60%
III. Data Presentation
Table 1: Summary of Reagents and Products
| Step | Starting Material(s) | Product | Key Reagents | Solvent(s) | Typical Yield (%) |
| 1 | Thioacetamide, 3-Bromo-2-butanone | 2,4,5-Trimethylthiazole | - | Ethanol | 70-85 |
| 2 | 2,4,5-Trimethylthiazole | This compound | SeO2 | 1,4-Dioxane | 40-60 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |
| Thioacetamide | C2H5NS | 75.13 | 113-114 | White crystalline solid |
| 3-Bromo-2-butanone | C4H7BrO | 151.01 | 135-137 | Colorless to yellow liquid |
| 2,4,5-Trimethylthiazole | C6H9NS | 127.21 | 163-165 | Colorless to pale yellow liquid |
| This compound | C6H7NOS | 141.19 | ~90 (at 15 mmHg) | Yellowish oil |
IV. Mandatory Visualizations
Diagrams
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
V. Concluding Remarks
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from thioacetamide. While the Hantzsch synthesis is a well-established and high-yielding reaction, the selective oxidation of the 2-methyl group requires careful control of reaction conditions to maximize yield and purity. This guide provides a comprehensive framework for researchers and professionals in the field of drug discovery and development to synthesize this important heterocyclic intermediate. Further optimization of the oxidation step could potentially improve the overall efficiency of the synthetic route.
References
Spectroscopic Analysis of 4,5-Dimethylthiazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethylthiazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific molecule, this document outlines the expected spectral characteristics based on closely related analogs and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~2.5 - 2.7 | Singlet | 3H | Methyl protons at C4 |
| ~2.3 - 2.5 | Singlet | 3H | Methyl protons at C5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 195 | Aldehyde carbon (-CHO) |
| ~160 - 170 | C2 of thiazole ring |
| ~145 - 155 | C4 of thiazole ring |
| ~125 - 135 | C5 of thiazole ring |
| ~15 - 20 | Methyl carbon at C4 |
| ~10 - 15 | Methyl carbon at C5 |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 - 3000 | Medium | C-H stretch (methyl) |
| ~2700 - 2800 | Weak | C-H stretch (aldehyde) |
| ~1680 - 1700 | Strong | C=O stretch (aldehyde) |
| ~1500 - 1600 | Medium-Strong | C=N and C=C stretch (thiazole ring) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M-1]+ | Loss of a hydrogen atom from the aldehyde |
| [M-29]+ | Loss of the CHO group |
| [M-CH₃]+ | Loss of a methyl group |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solid Film (for solids): Dissolve a small amount of the solid in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.
-
KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization method for small organic molecules. Electrospray Ionization (ESI) is often used for LC-MS.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4,5-Dimethylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4,5-dimethylthiazole-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for the structural elucidation and analysis of organic molecules.
Introduction
This compound is a heterocyclic aldehyde with a thiazole core, a key scaffold in many pharmaceutically active compounds. A thorough understanding of its structure and electronic properties is crucial for its application in medicinal chemistry and drug design. NMR spectroscopy is an essential analytical technique for unambiguously determining the chemical structure of such molecules in solution. This guide presents the detailed ¹H and ¹³C NMR spectral data, experimental protocols for data acquisition, and a logical workflow for NMR analysis.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:
Caption: Structure of this compound with atom numbering for NMR assignments.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃).
¹H NMR Data (300 MHz, CDCl₃)
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| 9.87 | Singlet (s) | 1H | H6 (CHO) |
| 2.50 | Singlet (s) | 3H | H7 (4-CH₃) |
| 2.45 | Singlet (s) | 3H | H8 (5-CH₃) |
¹³C NMR Data (75 MHz, CDCl₃)
| Chemical Shift (δ) / ppm | Assignment |
| 183.0 | C6 (CHO) |
| 159.2 | C2 |
| 148.9 | C4 |
| 128.5 | C5 |
| 15.0 | C7 (4-CH₃) |
| 11.9 | C8 (5-CH₃) |
Experimental Protocols
The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a reference standard, typically tetramethylsilane (TMS) at 0.05-0.1% v/v.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrumentation: The NMR spectra are typically acquired on a 300 MHz (or higher field) spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 512-2048 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration (¹H NMR): The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of all significant peaks are accurately determined.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: Logical workflow for NMR data acquisition, processing, and interpretation.
This guide provides the fundamental NMR characterization of this compound. For more advanced structural studies, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed to further confirm the connectivity and assignments.
Physical and chemical properties of 4,5-Dimethylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylthiazole-2-carbaldehyde is a heterocyclic aldehyde belonging to the thiazole family. Thiazole rings are significant structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The presence of both sulfur and nitrogen atoms in the five-membered ring imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The aldehyde functional group at the 2-position provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties, spectral data, and potential applications of this compound.
Physical and Chemical Properties
| Property | This compound | 4-Methylthiazole-5-carboxaldehyde (Isomer) |
| Molecular Formula | C₆H₇NOS[1] | C₅H₅NOS |
| Molecular Weight | 141.19 g/mol [1] | 127.16 g/mol |
| Appearance | - | White to light yellow to light orange crystalline powder[2] |
| Melting Point | Not available | 74 - 78 °C[2] |
| Boiling Point | Not available | 118 °C at 21 mmHg[2] |
| Density | Not available | Not available |
| Solubility | Not available | Slightly soluble in water[3] |
| Purity | ≥95.00% to ≥98% (from commercial suppliers)[1] | ≥ 98% (GC) |
| Topological Polar Surface Area (TPSA) | 29.96 Ų (computational)[1] | - |
| logP | 1.57244 (computational)[1] | - |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for thiazole synthesis, such as the Hantzsch thiazole synthesis, followed by functional group manipulation. A potential two-step synthesis is outlined below.
Step 1: Hantzsch Synthesis of 4,5-Dimethylthiazole
The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4,5-dimethylthiazole, 3-chloro-2-butanone would react with thioformamide.
Step 2: Formylation of 4,5-Dimethylthiazole
The introduction of the aldehyde group at the 2-position of the thiazole ring can be challenging. Direct formylation methods may lack regioselectivity. A more controlled approach would involve lithiation at the 2-position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Alternatively, the aldehyde could be synthesized via the oxidation of the corresponding alcohol, (4,5-dimethylthiazol-2-yl)methanol. This precursor alcohol could potentially be synthesized through a modified Hantzsch synthesis using an appropriate starting material.
A general workflow for a plausible synthesis of this compound is depicted in the following diagram:
Spectral Data
Detailed spectral data for this compound is available from spectral databases.
¹H NMR Spectrum (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.88 | s | 1H | Aldehyde proton (-CHO) |
| 2.50 | s | 3H | Methyl protons (-CH₃) |
| 2.45 | s | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectrum (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 184.0 | Aldehyde carbon (C=O) |
| 165.0 | Thiazole ring carbon (C2) |
| 150.0 | Thiazole ring carbon (C4 or C5) |
| 130.0 | Thiazole ring carbon (C4 or C5) |
| 15.0 | Methyl carbon (-CH₃) |
| 12.0 | Methyl carbon (-CH₃) |
IR Spectrum (Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Medium | C-H stretch (methyl) |
| ~2850 | Medium | C-H stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1540 | Medium | C=N stretch (thiazole ring) |
| ~1450 | Medium | C-H bend (methyl) |
Mass Spectrum (MS)
| m/z | Interpretation |
| 141 | Molecular ion [M]⁺ |
| 140 | [M-H]⁺ |
| 113 | [M-CO]⁺ |
| 112 | [M-CHO]⁺ |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the aldehyde functional group and the thiazole ring.
-
Aldehyde Group Reactions: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid, 4,5-dimethylthiazole-2-carboxylic acid.
-
Reduction: Can be reduced to the corresponding alcohol, (4,5-dimethylthiazol-2-yl)methanol.
-
Condensation Reactions: Can react with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with hydroxylamine to form oximes.
-
Wittig Reaction: Can react with phosphorus ylides to form alkenes.
-
Grignard and Organolithium Reactions: Can react with organometallic reagents to form secondary alcohols.
-
-
Thiazole Ring Reactivity: The thiazole ring is an electron-rich aromatic system. The electron-withdrawing nature of the aldehyde group at the 2-position will influence the reactivity of the ring towards electrophilic substitution.
The following diagram illustrates some of the potential chemical transformations of this compound:
Applications in Drug Development and Signaling Pathways
While specific studies detailing the use of this compound in drug development are limited, the broader class of thiazole derivatives has significant importance in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The 2-formylthiazole moiety is a valuable pharmacophore and a versatile synthetic intermediate for the preparation of more complex molecules with potential therapeutic applications. For instance, it can be used to synthesize various heterocyclic systems and derivatives that can be screened for their activity against different biological targets.
Thiazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. While there is no direct evidence linking this compound to the inhibition of specific kinases, its structural features make it a potential starting point for the design of such inhibitors.
The general role of thiazole derivatives as kinase inhibitors in cellular signaling is depicted below:
Conclusion
This compound is a valuable heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization of its physical properties is still needed, its spectral data and the known reactivity of the thiazole and aldehyde functionalities provide a solid foundation for its use as a building block in the design and synthesis of novel molecules. Further research into its biological activities could uncover its potential as a lead compound in drug discovery programs, particularly in the development of kinase inhibitors. This technical guide serves as a resource for researchers interested in exploring the chemistry and potential applications of this versatile molecule.
References
An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4,5-dimethylthiazole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The methodologies detailed herein are based on established chemical principles and supported by literature precedents.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The thiazole ring is a prominent scaffold in numerous approved drugs, and the presence of a reactive carbaldehyde group at the 2-position, along with methyl groups at the 4- and 5-positions, allows for diverse downstream chemical modifications. This guide outlines the most practical and efficient synthetic strategies, starting from readily available materials.
Core Synthetic Strategies
Two primary strategies have been identified for the synthesis of this compound. The first involves the initial construction of the 4,5-dimethylthiazole core followed by formylation at the C2 position. The second strategy relies on the synthesis of a 2-substituted-4,5-dimethylthiazole precursor which is then converted to the desired aldehyde.
Strategy 1: Hantzsch Thiazole Synthesis and Subsequent C2-Formylation
This is a robust and widely applicable approach. It begins with the classic Hantzsch thiazole synthesis to construct the core heterocycle, followed by the introduction of the formyl group onto the C2 position, which is activated for deprotonation.
Strategy 2: Functional Group Interconversion of a 2-Substituted Precursor
This alternative approach involves the synthesis of a 4,5-dimethylthiazole derivative with a functional group at the C2 position that can be readily converted to an aldehyde.
Experimental Protocols
Protocol 1.1a: Synthesis of 4,5-Dimethylthiazole via Hantzsch Synthesis
This procedure is adapted from the well-established Hantzsch synthesis of thiazoles.[1][2][3][4]
Reaction: 3-Bromo-2-butanone + Thioformamide → 4,5-Dimethylthiazole
Materials:
-
3-Bromo-2-butanone
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioformamide (1.1 equivalents) in absolute ethanol.
-
To the stirred solution, add 3-bromo-2-butanone (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |
| 3-Bromo-2-butanone | 1.0 | Ethanol | Reflux | 2-4 hours | 60-80% |
| Thioformamide | 1.1 |
Table 1: Quantitative data for the Hantzsch synthesis of 4,5-dimethylthiazole.
Protocol 1.1b: Formylation of 4,5-Dimethylthiazole via Lithiation
This method is a highly regioselective way to introduce a formyl group at the C2 position of the thiazole ring.[5][6][7]
Reaction: 4,5-Dimethylthiazole + n-BuLi, then DMF → this compound
Materials:
-
4,5-Dimethylthiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add 4,5-dimethylthiazole (1.0 equivalent) to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add anhydrous N,N-dimethylformamide (1.2 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |
| 4,5-Dimethylthiazole | 1.0 | Anhydrous THF | -78 °C | 3-4 hours | 30-50% |
| n-Butyllithium | 1.1 | ||||
| DMF | 1.2 |
Table 2: Quantitative data for the formylation of 4,5-dimethylthiazole.
Protocol 1.2: Vilsmeier-Haack Formylation of 4,5-Dimethylthiazole
The Vilsmeier-Haack reaction is an alternative method for formylation, though it may be less regioselective for this substrate compared to lithiation.[8][9]
Reaction: 4,5-Dimethylthiazole + Vilsmeier reagent (POCl₃/DMF) → this compound
Materials:
-
4,5-Dimethylthiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide or sodium acetate solution
Procedure:
-
In a flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 equivalents) to DMF (3.0 equivalents) under a nitrogen atmosphere.
-
Add a solution of 4,5-dimethylthiazole (1.0 equivalent) in DMF or DCM to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium acetate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel.
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |
| 4,5-Dimethylthiazole | 1.0 | DMF/DCM | 50-60 °C | 2-6 hours | Variable |
| POCl₃ | 1.1 | ||||
| DMF | 3.0 |
Table 3: General conditions for Vilsmeier-Haack formylation.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The Hantzsch synthesis provides a reliable method for constructing the core 4,5-dimethylthiazole ring. For the subsequent formylation at the C2 position, direct lithiation followed by quenching with DMF is a highly regioselective and commonly employed strategy. While the Vilsmeier-Haack reaction offers an alternative, it may present challenges with regioselectivity. The choice of the optimal synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of this valuable chemical intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. Formylation - Lithiation [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Theoretical Reactivity of 4,5-Dimethylthiazole-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties. This technical guide provides a detailed theoretical examination of the reactivity of a specific, yet underexplored, member of this family: 4,5-Dimethylthiazole-2-carbaldehyde (CAS 74531-15-0). In the absence of extensive direct experimental and computational studies on this molecule, this document leverages established principles of organic chemistry and draws upon data from analogous compounds to predict its reactivity profile. We will explore its electronic structure, potential sites for electrophilic and nucleophilic attack, and common reaction pathways. This guide also presents generalized experimental protocols and a computational workflow applicable to the study of this and related thiazole aldehydes, aiming to provide a solid foundation for future research and application.
Introduction to this compound
The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. This structural motif is present in numerous FDA-approved drugs and biologically active compounds, highlighting its significance as a "privileged structure" in drug discovery. The electronic nature of the thiazole ring can be finely tuned by the introduction of various substituents, which in turn modulates the molecule's reactivity and biological interactions.
This compound is a member of this important class of compounds, featuring a thiazole core substituted with two methyl groups at the 4 and 5 positions and a carbaldehyde (formyl) group at the 2-position. The interplay between the electron-donating methyl groups and the electron-withdrawing aldehyde group is expected to create a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecules. Understanding this reactivity from a theoretical standpoint is crucial for its efficient utilization in synthetic chemistry and for the rational design of novel therapeutic agents or functional materials.
Theoretical Framework for Reactivity Analysis
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry provides a powerful toolkit to probe these properties. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.
A typical computational workflow for analyzing the reactivity of a molecule like this compound is outlined below.
Caption: Computational workflow for theoretical reactivity studies.
Key Computational Parameters:
-
Optimized Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
-
Mulliken Charges: Estimates the partial charge on each atom, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) centers.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MESP): A map of the electrostatic potential on the electron density surface of the molecule. It visually identifies regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack.
Predicted Reactivity of this compound
Molecular Structure and Electronic Properties
The structure of this compound features a planar thiazole ring. The aldehyde group at the C2 position is a strong electron-withdrawing group, which will significantly influence the electron distribution in the ring. Conversely, the methyl groups at C4 and C5 are electron-donating. This electronic push-pull system is key to its reactivity.
| Property | Predicted/Analogous Value | Significance for Reactivity |
| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates the molecule's capacity to act as an electron donor (nucleophile). The thiazole ring is a likely contributor. |
| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates the molecule's ability to act as an electron acceptor (electrophile). The aldehyde group will be a major contributor. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | A relatively large gap suggests good kinetic stability. |
| Dipole Moment | Moderate to High | The polar aldehyde group will result in a significant dipole moment, influencing solubility and intermolecular interactions. |
Note: The values in this table are estimations based on data for similar thiazole derivatives and are intended for comparative purposes.
Analysis of Reactive Sites
The MESP is a powerful tool for visualizing reactive centers. For this compound, we can predict the following:
-
Nucleophilic Centers: The most negative electrostatic potential is expected around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring. These sites are prone to attack by electrophiles (e.g., protons, Lewis acids).
-
Electrophilic Centers: The most positive electrostatic potential is anticipated at the carbon atom of the carbonyl group. This makes it a prime target for nucleophilic attack. The hydrogen of the aldehyde group will also be acidic.
Caption: Predicted electrophilic and nucleophilic sites.
Plausible Reaction Pathways
Based on the predicted reactive sites, several reaction pathways can be envisioned for this compound.
The aldehyde functionality is expected to be the most reactive site.
-
Nucleophilic Addition: A wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) can add to the carbonyl carbon.
-
Condensation Reactions: Reaction with primary amines will form Schiff bases (imines), a common strategy in the synthesis of biologically active molecules. Reaction with hydroxylamine or hydrazines will yield oximes and hydrazones, respectively.
-
Reduction: The aldehyde can be readily reduced to a primary alcohol (4,5-dimethylthiazol-2-yl)methanol) using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Oxidation to the corresponding carboxylic acid (4,5-dimethylthiazole-2-carboxylic acid) can be achieved with oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Caption: Key reactions involving the aldehyde group.
The thiazole ring itself can participate in reactions, although its reactivity is modulated by the substituents. The electron-withdrawing aldehyde group at C2 will deactivate the ring towards electrophilic substitution, while the electron-donating methyl groups at C4 and C5 will have an activating effect. The overall outcome will depend on the specific reaction conditions.
Experimental Protocols for Analogous Systems
Detailed experimental protocols for this compound are not widely published. However, procedures for similar thiazole aldehydes can be adapted.
General Protocol for Schiff Base Formation
This protocol describes the synthesis of a Schiff base from a thiazole-2-carbaldehyde derivative and a primary amine.
-
Dissolution: Dissolve 1.0 equivalent of the thiazole-2-carbaldehyde derivative in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: Add 1.0-1.1 equivalents of the primary amine to the solution. A catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no solid forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by mass spectrometry.
Hantzsch Thiazole Synthesis: A General Approach to the Thiazole Core
The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring. A generalized procedure involves the reaction of a thioamide with an α-haloketone.
-
Reactant Mixture: In a round-bottom flask, combine the α-haloketone (1.0 eq.) and the thioamide (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.
-
Isolation: After cooling, the product may precipitate. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove any acidic byproducts.
-
Purification: The crude thiazole derivative can be purified by recrystallization or column chromatography.
Conclusion and Future Outlook
This technical guide has provided a theoretical framework for understanding the reactivity of this compound. Based on the analysis of its structural features and by drawing parallels with analogous compounds, we predict that the aldehyde group is the primary site of reactivity, susceptible to a wide range of nucleophilic additions and condensation reactions. The thiazole ring itself, while influenced by the electronic effects of its substituents, offers further opportunities for functionalization.
The provided generalized experimental protocols and the outlined computational workflow serve as a starting point for researchers interested in exploring the chemistry of this promising molecule. Future experimental and computational studies are needed to validate these predictions and to fully elucidate the reactivity and potential applications of this compound in drug discovery and materials science. Such studies will undoubtedly uncover novel synthetic routes and lead to the development of new molecules with valuable properties.
Caption: Interplay of theoretical and experimental work.
The Enigmatic Origins of 4,5-Dimethylthiazole-2-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylthiazole-2-carbaldehyde is a heterocyclic aldehyde with the chemical formula C₆H₇NOS. While its structural isomers and related thiazole derivatives have found significant applications, particularly as intermediates in the synthesis of pharmaceuticals and flavor agents, the specific discovery and detailed historical development of this compound remain largely undocumented in readily accessible scientific literature. This technical guide aims to provide a comprehensive overview of the available information on this compound, focusing on its fundamental properties and synthetic methodologies, while also highlighting the current gaps in its historical record.
Physicochemical Properties and Spectroscopic Data
While the seminal publication detailing the initial synthesis and characterization of this compound is not readily identifiable, its fundamental properties have been established and are available through various chemical suppliers and databases. A summary of this key information is presented below to serve as a reference for researchers.
| Property | Value | Reference |
| CAS Number | 74531-15-0 | [1] |
| Molecular Formula | C₆H₇NOS | [1] |
| Molecular Weight | 141.19 g/mol | [1] |
| Appearance | Not consistently reported | |
| Melting Point | Not consistently reported | |
| Boiling Point | Not consistently reported | |
| Solubility | Not extensively documented |
Note: The lack of consistent experimental data for properties like melting and boiling points in publicly available literature underscores the need for more comprehensive characterization of this compound.
Presumed Synthetic Pathways
Given the absence of a definitive historical account of its first synthesis, we can infer potential synthetic routes based on established methods for thiazole ring formation and functionalization. The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, provides a logical framework for the construction of the 4,5-dimethylthiazole core.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of the 4,5-dimethylthiazole backbone, 3-chloro-2-butanone would be the likely α-haloketone starting material, reacting with a suitable thioamide.
Caption: General workflow for the Hantzsch synthesis of a 4,5-dimethylthiazole core.
Formylation of the Thiazole Ring
Once the 4,5-dimethylthiazole core is obtained, the introduction of the carbaldehyde group at the 2-position is the subsequent critical step. Several formylation methods are commonly employed for electron-rich heterocyclic systems.
A plausible and widely used method is the Vilsmeier-Haack reaction. This reaction utilizes a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto an activated aromatic or heterocyclic ring.
Caption: Logical workflow for the formylation of 4,5-dimethylthiazole via the Vilsmeier-Haack reaction.
Detailed (Hypothetical) Experimental Protocols
In the absence of the original experimental procedures, the following protocols are provided as illustrative examples based on the general principles of the Hantzsch synthesis and Vilsmeier-Haack formylation. These are intended for informational purposes and would require optimization and validation in a laboratory setting.
Protocol 1: Synthesis of 4,5-Dimethylthiazole (via Hantzsch Synthesis)
Materials:
-
3-Chloro-2-butanone
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve thioformamide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add 3-chloro-2-butanone to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 4,5-dimethylthiazole.
Protocol 2: Synthesis of this compound (via Vilsmeier-Haack Reaction)
Materials:
-
4,5-Dimethylthiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Sodium acetate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF solution while maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4,5-dimethylthiazole in DCM dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Conclusion and Future Outlook
This compound represents a molecule with potential for further exploration in synthetic and medicinal chemistry. However, a significant gap exists in the scientific literature regarding its initial discovery and detailed historical development. The lack of a primary publication detailing its first synthesis and characterization makes a definitive historical account challenging. The synthetic pathways and protocols outlined in this guide are based on established chemical principles and are intended to provide a foundational understanding for researchers interested in this compound. Future work should focus on a thorough literature search of older chemical archives and databases to potentially uncover the original report of this molecule. Furthermore, a comprehensive experimental characterization of its physicochemical and spectroscopic properties would be a valuable contribution to the field. Such efforts would not only fill the existing historical void but also provide a solid foundation for the future application of this compound in drug discovery and materials science.
References
Molecular weight and formula of 4,5-Dimethylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties of 4,5-Dimethylthiazole-2-carbaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general principles and methodologies relevant to the broader class of thiazole derivatives to provide a functional context for research and development.
Core Compound Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and a carbaldehyde group. Its chemical structure and properties are foundational to its potential applications in synthesis and drug discovery.
Table 1: Physicochemical and Computational Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇NOS | [1] |
| Molecular Weight | 141.19 g/mol | [1] |
| CAS Number | 74531-15-0 | [1] |
| Synonym(s) | 4,5-Dimethylthiazole-2-carboxaldehyde | [1] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [1] |
| LogP | 1.57244 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 |[1] |
Context in Drug Discovery and Organic Synthesis
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] They function through diverse mechanisms such as kinase inhibition, DNA intercalation, and induction of apoptosis.[2][5] Aldehyde-functionalized thiazoles, like the title compound, are versatile intermediates in organic synthesis, enabling the construction of more complex molecular architectures through reactions such as condensation, oxidation, and reductive amination.
References
- 1. chemscene.com [chemscene.com]
- 2. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4,5-Dimethylthiazole-2-carbaldehyde: Properties, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dimethylthiazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates available information on its chemical properties and presents generalized experimental protocols and potential biological significance based on the well-established chemistry of the thiazole scaffold. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and evaluation of novel thiazole-based compounds.
Introduction
The thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceutical agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. This compound, as a functionalized derivative, presents a valuable synthon for the elaboration into more complex molecular architectures with potential therapeutic applications.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.[2]
| Property | Value | Reference |
| IUPAC Name | 4,5-Dimethyl-1,3-thiazole-2-carbaldehyde | ChemScene |
| Synonyms | 4,5-Dimethylthiazole-2-carboxaldehyde | [2] |
| CAS Number | 74531-15-0 | [2] |
| Molecular Formula | C₆H₇NOS | [2] |
| Molecular Weight | 141.19 g/mol | [2] |
| SMILES | CC1=C(C)SC(=N1)C=O | ChemScene |
| Purity | ≥98% (as offered by commercial suppliers) | [2] |
| Storage | -20°C, sealed, away from moisture | [2] |
Synthesis and Experimental Protocols
General Experimental Protocol: Oxidation of (4,5-Dimethylthiazol-2-yl)methanol
Disclaimer: The following is a generalized protocol and has not been specifically reported for the synthesis of this compound. Optimization may be required.
Materials:
-
(4,5-Dimethylthiazol-2-yl)methanol
-
Manganese (IV) oxide (activated)
-
Dichloromethane (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of (4,5-dimethylthiazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (20 mL/g of alcohol), add activated manganese (IV) oxide (5-10 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake with dichloromethane.
-
Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
A generalized workflow for the synthesis of thiazole derivatives is depicted in the following diagram.
Spectroscopic Characterization (Expected)
No specific spectroscopic data for this compound has been found in the public domain. However, based on the analysis of similar structures, the following characteristic signals can be anticipated.
¹H NMR (in CDCl₃):
-
A singlet for the aldehydic proton (CHO) is expected in the range of δ 9.5-10.5 ppm.
-
Two singlets for the two methyl groups (CH₃) on the thiazole ring would likely appear in the range of δ 2.0-2.8 ppm.
¹³C NMR (in CDCl₃):
-
The carbonyl carbon of the aldehyde is expected to resonate in the downfield region, around δ 180-190 ppm.
-
The carbons of the thiazole ring would appear in the aromatic region (δ 110-160 ppm).
-
The methyl carbons would be observed in the upfield region (δ 10-20 ppm).
Infrared (IR) Spectroscopy:
-
A strong C=O stretching vibration for the aldehyde is expected around 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the methyl groups would be observed around 2850-3000 cm⁻¹.
-
C=N and C=C stretching vibrations characteristic of the thiazole ring are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 141.
Biological Activity and Potential Applications in Drug Development
While there are no specific biological studies on this compound, the thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The aldehyde functionality at the 2-position of the thiazole ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.
Derivatives of thiazole have been reported to act as inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy.[3] The thiazole nucleus can also be found in compounds designed to combat microbial infections.[4]
Hypothetical Signaling Pathway Involvement
Given the prevalence of thiazole derivatives as kinase inhibitors, a hypothetical scenario could involve a derivative of this compound targeting a key signaling pathway in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in various cancers and plays a critical role in cell growth, proliferation, and survival.
Conclusion
This compound is a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. Although detailed experimental and biological data for this specific molecule are currently scarce in the public domain, the well-documented importance of the thiazole scaffold provides a strong rationale for its further investigation. This technical guide serves as a starting point for researchers, providing foundational knowledge and outlining potential avenues for the synthesis, characterization, and biological evaluation of derivatives of this compound. Future research is warranted to fully elucidate the chemical and biological properties of this promising heterocyclic compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation Reaction with 4,5-Dimethylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction involving 4,5-Dimethylthiazole-2-carbaldehyde. The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that is widely employed in the synthesis of pharmaceuticals, fine chemicals, and functional materials. The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.
The thiazole moiety is a prominent scaffold in medicinal chemistry, and derivatives of this compound are of significant interest for the development of novel therapeutic agents. These application notes provide a comprehensive overview of the reaction, including reaction conditions, experimental protocols, and potential applications of the synthesized compounds in drug development.
General Reaction Scheme
The Knoevenagel condensation of this compound with a generic active methylene compound (Z-CH₂-Z') is depicted below. The groups Z and Z' are electron-withdrawing groups that increase the acidity of the methylene protons.
Caption: General Knoevenagel condensation of this compound.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for the Knoevenagel condensation of heterocyclic aldehydes with various active methylene compounds. These conditions can serve as a starting point for the reaction with this compound and may require optimization for specific substrates.
Table 1: Knoevenagel Condensation with Malononitrile
| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| Piperidine (0.1) | Ethanol | Reflux | 2 - 4 | 85 - 95 | Aromatic Aldehydes |
| Pyrrolidine (0.1) | Ethanol | Reflux | 1 - 3 | 90 - 98 | Aromatic Aldehydes |
| DBU (1.0) | Water | Room Temp. | 0.5 - 1 | 90 - 99 | Heterocyclic Aldehydes[1] |
| Ammonium Acetate | Solvent-free | 80 | 0.25 - 0.5 | 92 - 98 | Aromatic Aldehydes |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| Piperidine (0.1) | Toluene | Reflux (Dean-Stark) | 4 - 8 | 80 - 90 | Aromatic Aldehydes |
| Pyrrolidine (0.1) | Toluene | Reflux (Dean-Stark) | 3 - 6 | 85 - 95 | Aromatic Aldehydes |
| DBU (1.0) | Water | Room Temp. | 1 - 2 | 88 - 96 | Heterocyclic Aldehydes[1] |
| TiCl₄/Et₃N (1:2) | Dichloromethane | Room Temp. | 2 - 4 | 70 - 85 | Aromatic Aldehydes |
Table 3: Knoevenagel Condensation with 2,4-Thiazolidinedione
| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| Piperidine (cat.) | Ethanol | Reflux | 6 - 12 | 75 - 85 | Chlorothiazolecarbaldehydes |
| Pyrrolidine (cat.) | Ethanol | Reflux | 4 - 10 | 80 - 90 | Aromatic Aldehydes[2] |
| Acetic Acid/NH₄OAc | Acetic Acid | Reflux | 8 - 16 | 70 - 80 | Aromatic Aldehydes |
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation of this compound with representative active methylene compounds.
Protocol 1: Synthesis of (E)-2-((4,5-dimethylthiazol-2-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in absolute ethanol (15 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the crude product with cold ethanol and then with distilled water to remove any residual catalyst and unreacted starting materials.
-
Dry the product under vacuum to obtain the purified (E)-2-((4,5-dimethylthiazol-2-yl)methylene)malononitrile.
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(4,5-dimethylthiazol-2-yl)acrylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Pyrrolidine
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add this compound (1.0 eq.), ethyl cyanoacetate (1.2 eq.), and toluene (20 mL per gram of aldehyde).
-
Add a catalytic amount of pyrrolidine (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux, and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure ethyl (E)-2-cyano-3-(4,5-dimethylthiazol-2-yl)acrylate.
Visualizations
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of equilibrium steps, initiated by the deprotonation of the active methylene compound by a base.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Workflow
The general workflow for the synthesis and purification of Knoevenagel condensation products is outlined below.
Caption: General experimental workflow for Knoevenagel condensation.
Applications in Drug Development
The Knoevenagel adducts of this compound are potential candidates for various therapeutic applications due to the established biological significance of the thiazole ring. The general workflow for screening the biological activity of these newly synthesized compounds is outlined below.
References
Application Notes: 4,5-Dimethylthiazole-2-carbaldehyde in the Synthesis of Heterocyclic Compounds
Introduction
4,5-Dimethylthiazole-2-carbaldehyde is a versatile and highly valuable building block in synthetic organic and medicinal chemistry. The thiazole ring is a prominent scaffold found in numerous biologically active compounds and clinically approved drugs, including antibacterial, antifungal, anticancer, and anti-inflammatory agents. The presence of a reactive aldehyde group at the C2 position, flanked by the electron-rich thiazole nucleus, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds using this compound as a key starting material. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Synthesis of Thiazolyl-Pyrazoline Derivatives
Thiazolyl-pyrazoline hybrids are a significant class of heterocyclic compounds that have been extensively investigated for their potential as anticancer agents, often targeting protein kinases such as EGFR and VEGFR-2. The synthesis typically proceeds via an initial Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized with a hydrazine derivative.
General Synthetic Pathway
The overall synthetic route involves a two-step process. First, this compound undergoes a base-catalyzed condensation with an appropriate acetophenone to yield a thiazolyl-chalcone. This intermediate is then reacted with hydrazine hydrate or a substituted hydrazine in a cyclocondensation reaction to afford the final thiazolyl-pyrazoline derivative.
Caption: Synthetic pathway for thiazolyl-pyrazoline derivatives.
Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-2-(3-(4,5-dimethylthiazol-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole
This protocol is adapted from methodologies described for the synthesis of thiazolyl-pyrazoline derivatives as potent kinase inhibitors.
**Step 1: Synthesis of (E)-1-(4,5-dimethylthiazol-2-yl)-3-(p-tolyl)prop-2-en
Synthesis of Bioactive Pyrimidine Derivatives from 4,5-Dimethylthiazole-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine derivatives from 4,5-dimethylthiazole-2-carbaldehyde. The resulting thiazolyl-pyrimidine scaffolds are of significant interest in medicinal chemistry, demonstrating a range of biological activities, including potent anticancer and antimicrobial properties.
Introduction
The fusion of thiazole and pyrimidine rings into a single molecular entity has yielded compounds with significant therapeutic potential. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, and the pyrimidine ring, a cornerstone of nucleic acids, both contribute to the diverse pharmacological profiles of these hybrid molecules. This compound serves as a versatile starting material for accessing a library of these promising compounds through established synthetic methodologies like the Biginelli reaction. This one-pot, three-component condensation offers an efficient route to highly functionalized dihydropyrimidines and their derivatives.
Applications in Drug Discovery and Development
Thiazolyl-pyrimidine derivatives have emerged as a privileged scaffold in the development of novel therapeutic agents. Their biological activities are diverse and potent, making them attractive candidates for further investigation in various disease areas.
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of thiazolyl-pyrimidine derivatives against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key cellular processes essential for tumor growth and survival. Some of the key molecular targets and pathways include:
-
Tubulin Polymerization Inhibition: Certain thiazole-pyrimidine derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[1]
-
Kinase Inhibition: This class of compounds has been found to inhibit various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs), and components of the PI3K/AKT/mTOR signaling pathway.[2]
-
DNA Interaction: Some derivatives have been shown to interact with DNA, potentially through intercalation or groove binding, leading to the inhibition of DNA replication and transcription and ultimately inducing apoptosis.[3]
-
Lactate Dehydrogenase (LDH) Inhibition: LDH is a key enzyme in the metabolic pathway of cancer cells. Inhibition of LDH by thiazole derivatives can disrupt tumor cell metabolism and proliferation.[4]
Antimicrobial Activity
Thiazolyl-pyrimidine derivatives have also demonstrated significant activity against a spectrum of microbial pathogens, including both bacteria and fungi. Their mechanism of action is believed to involve the disruption of essential microbial processes. The structural features of these compounds, such as the presence of the thiazole ring, contribute to their electronic properties and lipophilicity, which can enhance their ability to penetrate microbial cell membranes and interact with intracellular targets.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of various thiazolyl-pyrimidine derivatives against cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Thiazolyl-Pyrimidine Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10h | DU145 (Prostate) | 0.011 ± 0.0017 | [1] |
| PC3 (Prostate) | 0.063 ± 0.0012 | [1] | |
| A549 (Lung) | 0.017 ± 0.0094 | [1] | |
| MCF-7 (Breast) | 0.66 ± 0.072 | [1] | |
| Compound 3 | HL-60 (Leukemia) | 0.57 | [9] |
| Compound 4 | SK-OV-3 (Ovarian) | 7.87 | [9] |
| Compound 35 | NCI-60 Panel (GI50) | 1.07 | [3] |
Table 2: Antimicrobial Activity of Thiazolyl-Pyrimidine Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiophene 13 | Staphylococcus aureus | 3.125 | [8] |
| Thiazole 3 | Aspergillus fumigatus | 6.25 | [8] |
| Pyrazolo[1,5-a]pyrimidine 21b | Fusarium oxysporum | 6.25 | [8] |
Experimental Protocols
The following protocols describe the synthesis of pyrimidine derivatives from this compound via the Biginelli reaction.
Protocol 1: Synthesis of Ethyl 4-(4,5-dimethylthiazol-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol outlines a classic Biginelli condensation reaction.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (50 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (5-10 drops) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure ethyl 4-(4,5-dimethylthiazol-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Protocol 2: Synthesis of Ethyl 4-(4,5-dimethylthiazol-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is a variation of the Biginelli reaction using thiourea to produce the corresponding dihydropyrimidine-2-thione.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Thiourea
-
Ethanol
-
Ammonium dihydrogen phosphate (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or stirrer hotplate
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and a catalytic amount of ammonium dihydrogen phosphate in ethanol (50 mL).[10]
-
Stir the mixture at room temperature for the time indicated by TLC monitoring (typically 2-4 hours).[10]
-
Upon completion of the reaction, a solid product will precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water and then a small amount of cold ethanol.
-
Dry the product to obtain the desired ethyl 4-(4,5-dimethylthiazol-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualizations
Experimental Workflow: Biginelli Reaction
Caption: General workflow for the Biginelli synthesis of pyrimidine derivatives.
Postulated Signaling Pathway Inhibition by Thiazolyl-Pyrimidine Derivatives
Caption: Inhibition of pro-survival signaling pathways by thiazolyl-pyrimidines.
References
- 1. Unveiling the anticancer mechanism of 1,2,3-triazole-incorporated thiazole-pyrimidine-isoxazoles: insights from docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4,5-Dimethylthiazole-2-carbaldehyde in Drug Discovery: A Versatile Scaffold for Bioactive Agents
Introduction: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and drug candidates. Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable building block for the design of molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] Among the diverse array of thiazole-containing synthons, 4,5-Dimethylthiazole-2-carbaldehyde presents itself as a particularly interesting starting material for the synthesis of novel therapeutic agents. The presence of a reactive aldehyde group at the 2-position, flanked by two methyl groups on the thiazole ring, offers a versatile handle for chemical modification and the introduction of diverse pharmacophoric elements.
This document provides detailed application notes and protocols for the utilization of this compound as a key building block in drug discovery, with a focus on its potential in the development of kinase inhibitors and antimicrobial agents.
Application in Kinase Inhibitor Discovery
The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[2][3] Notably, a well-known compound containing the 4,5-dimethylthiazole core, 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), has been shown to induce the phosphorylation of Akt, a key downstream effector of PI3K.[4][5] This finding suggests that the 4,5-dimethylthiazole moiety can interact with components of this crucial signaling cascade, highlighting its potential as a scaffold for the design of novel PI3K/Akt pathway modulators.
Logical Workflow for Kinase Inhibitor Development
The development of kinase inhibitors from this compound can be conceptualized through a systematic workflow. This involves the initial synthesis of a diverse library of derivatives, followed by screening for biological activity and subsequent optimization of lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) causes Akt phosphorylation and morphological changes in intracellular organellae in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 4,5-Dimethylthiazole-2-carbaldehyde as a Precursor for Flavor and Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylthiazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of flavor and fragrance compounds. Its thiazole core, containing both sulfur and nitrogen, is responsible for the characteristic savory, nutty, and roasted notes found in many cooked foods. This document provides detailed application notes and experimental protocols for the synthesis of key flavor and fragrance molecules derived from this compound, targeting researchers and professionals in the fields of flavor chemistry, fragrance development, and drug discovery where sensory properties are of interest.
Thiazole derivatives are significant contributors to the aroma of thermally processed foods, arising naturally from the Maillard reaction between amino acids and reducing sugars.[1][2] The strategic use of this compound as a starting material allows for the targeted synthesis of specific high-impact aroma compounds, offering precise control over the final flavor and fragrance profile.
Key Synthetic Pathways
Several synthetic routes can be employed to transform this compound into valuable flavor and fragrance compounds. The primary pathways explored in these application notes include:
-
Grignard Reaction followed by Oxidation: To synthesize ketone derivatives such as 2-acetyl-4,5-dimethylthiazole, a key compound with a nutty and roasted aroma.
-
Wittig Reaction: To introduce carbon-carbon double bonds, leading to the formation of unsaturated thiazole derivatives with diverse sensory properties.
-
Maillard Reaction: To mimic the natural formation of meaty and savory flavors by reacting the aldehyde with specific amino acids.
Application Note 1: Synthesis of 2-Acetyl-4,5-dimethylthiazole for Nutty and Roasted Flavors
2-Acetyl-4,5-dimethylthiazole is a potent flavor compound with desirable nutty, roasted, and meaty notes.[3][4] It can be synthesized from this compound via a two-step process involving a Grignard reaction followed by oxidation of the resulting secondary alcohol.
Experimental Protocol: Grignard Reaction and Oxidation
Step 1: Grignard Reaction to form 2-(1-Hydroxyethyl)-4,5-dimethylthiazole
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(1-hydroxyethyl)-4,5-dimethylthiazole.
Step 2: Oxidation to 2-Acetyl-4,5-dimethylthiazole
Materials:
-
Crude 2-(1-Hydroxyethyl)-4,5-dimethylthiazole
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Hexane and ethyl acetate for column chromatography
Procedure:
-
Dissolve the crude 2-(1-hydroxyethyl)-4,5-dimethylthiazole (1.0 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) or DMP (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-acetyl-4,5-dimethylthiazole.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 2-(1-Hydroxyethyl)-4,5-dimethylthiazole | This compound | CH₃MgBr | THF | ~85-95 (crude) | General Grignard Reaction[5] |
| 2-Acetyl-4,5-dimethylthiazole | 2-(1-Hydroxyethyl)-4,5-dimethylthiazole | PCC or DMP | DCM | ~70-85 | General Oxidation Protocol |
Sensory Properties
| Compound | Odor Threshold | Flavor Profile |
| 2-Acetyl-4,5-dimethylthiazole | Low | Nutty, roasted, meaty, coffee, savory[3] |
Application Note 2: Synthesis of Unsaturated Thiazole Derivatives via Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes, providing a route to a variety of unsaturated thiazole derivatives with potentially interesting flavor and fragrance profiles.[6][7] This protocol outlines the synthesis of 4,5-dimethyl-2-(prop-1-en-1-yl)thiazole.
Experimental Protocol: Wittig Reaction
Materials:
-
This compound
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexane and ethyl acetate for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4,5-dimethyl-2-(prop-1-en-1-yl)thiazole as a mixture of E/Z isomers.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 4,5-Dimethyl-2-(prop-1-en-1-yl)thiazole | This compound | Ph₃P=CHCH₃ | THF | ~60-80 | Adapted from general Wittig protocols[8][9] |
Application Note 3: Generation of Meaty Flavors via Maillard Reaction
The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that is responsible for the characteristic flavors of cooked foods.[2] By reacting this compound with a sulfur-containing amino acid like cysteine, it is possible to generate potent meaty and savory flavor profiles.[10]
Experimental Protocol: Maillard Reaction
Materials:
-
This compound
-
L-Cysteine hydrochloride
-
Phosphate buffer (pH 5-7)
-
Propylene glycol (as a solvent)
-
Reaction vessel (e.g., sealed pressure tube)
-
Heating source (e.g., oil bath)
Procedure:
-
In a pressure tube, dissolve this compound (1.0 eq) and L-cysteine hydrochloride (1.2 eq) in a mixture of phosphate buffer and propylene glycol.
-
Seal the tube and heat the reaction mixture in an oil bath at 120-140 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting solution contains a complex mixture of flavor compounds and can be analyzed by GC-MS and GC-O (Gas Chromatography-Olfactometry) to identify the key aroma-active compounds.
Key Flavor Compounds Generated
The Maillard reaction of this compound with cysteine is expected to produce a variety of sulfur-containing heterocyclic compounds that contribute to a meaty aroma. These may include various substituted thiazoles, thiophenes, and other related structures.
Signaling Pathway for Flavor and Fragrance Perception
The perception of flavors and fragrances is initiated by the binding of volatile compounds to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory sensory neurons.[11] The binding of a ligand to an OR triggers a signaling cascade that ultimately leads to the perception of a specific smell.
This simplified diagram illustrates the canonical olfactory signaling pathway. The binding of an odorant molecule to its specific olfactory receptor activates the G-protein Gαolf. This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Ca²⁺ and Na⁺ ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a specific odor.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a range of important flavor and fragrance compounds. By employing synthetic strategies such as Grignard reactions, Wittig reactions, and Maillard-type reactions, researchers can create a diverse palette of aromas, from nutty and roasted to meaty and savory. The detailed protocols and application notes provided herein offer a foundation for the development of novel flavor and fragrance ingredients and for further research into the structure-activity relationships of these potent sensory molecules.
References
- 1. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 2. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]
- 4. Human Metabolome Database: Showing metabocard for 5-Acetyl-2,4-dimethylthiazole (HMDB0041484) [hmdb.ca]
- 5. adichemistry.com [adichemistry.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. sciepub.com [sciepub.com]
- 10. Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
One-Pot Synthesis of Biologically Active Heterocycles from 4,5-Dimethylthiazole-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The 4,5-dimethylthiazole-2-carbaldehyde moiety, in particular, serves as a versatile building block for the synthesis of complex heterocyclic systems. One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to generate molecular diversity from simple starting materials in a single synthetic operation. This document provides detailed application notes and a representative protocol for a one-pot synthesis involving this compound, focusing on the synthesis of dihydropyridine derivatives via an adapted Hantzsch reaction. The potential biological applications of the resulting compounds are also discussed, with a focus on their prospective role as anticancer agents. Thiazole derivatives have been shown to induce apoptosis and interfere with critical cellular signaling pathways in cancer cells, such as the PI3K/Akt/mTOR pathway.[1]
Application Notes
The one-pot synthesis of dihydropyridine derivatives from this compound is a valuable strategy for the rapid generation of compound libraries for drug discovery. The Hantzsch reaction, a classic MCR, is particularly well-suited for this purpose. The resulting 4-(4,5-dimethylthiazol-2-yl)-1,4-dihydropyridine derivatives are of significant interest due to their structural similarity to known calcium channel blockers and other biologically active molecules.
Potential Biological Activities:
-
Anticancer Activity: Dihydropyridine derivatives bearing a thiazole moiety have been investigated for their cytotoxic effects against various cancer cell lines.[2] The thiazole ring is a key pharmacophore in several approved anticancer drugs.[3] The mechanism of action for such compounds can be multifaceted, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][4]
-
Antimicrobial and Antifungal Activity: Thiazole and pyrazole-thiazole derivatives have demonstrated significant antimicrobial and antifungal properties.[3][5]
-
Antioxidant Activity: Certain pyrazolyl-thiazole derivatives have exhibited notable antioxidant activities in various assays.[5]
The synthesized compounds can be screened for a variety of biological activities, and structure-activity relationship (SAR) studies can be conducted to optimize their therapeutic potential.
Experimental Protocols
This section provides a detailed, adapted protocol for the one-pot synthesis of a 4-(4,5-dimethylthiazol-2-yl)-1,4-dihydropyridine derivative via the Hantzsch reaction.
Reaction Scheme:
A one-pot condensation of this compound, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate).
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (solvent)
-
Catalyst (e.g., acetic acid, a few drops)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically after 4-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of dihydropyridine derivatives based on typical yields reported for Hantzsch reactions.
Table 1: Reaction Conditions and Yields for the Synthesis of a 4-(4,5-Dimethylthiazol-2-yl)-1,4-dihydropyridine Derivative
| Entry | β-Ketoester | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Acetic Acid | Ethanol | 6 | 75-85 |
| 2 | Methyl acetoacetate | Acetic Acid | Methanol | 6 | 70-80 |
| 3 | t-Butyl acetoacetate | Acetic Acid | Isopropanol | 8 | 65-75 |
Table 2: Illustrative Cytotoxicity Data of Thiazole-Containing Dihydropyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Representative Compound 1 | MCF-7 (Breast) | 15.2 |
| HCT116 (Colon) | 12.8 | |
| A549 (Lung) | 20.5 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
| HCT116 (Colon) | 0.5 | |
| A549 (Lung) | 1.2 |
Note: The cytotoxicity data is illustrative and based on typical values reported for similar classes of compounds. Actual values would need to be determined experimentally.
Visualizations
Experimental Workflow
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4,5-Dimethylthiazole-2-carbaldehyde in the Synthesis of Potent c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cellular growth, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] Small-molecule c-Met inhibitors have emerged as a promising class of anticancer agents.[5] Among the various heterocyclic scaffolds utilized in the design of these inhibitors, the thiazole nucleus has garnered significant attention due to its ability to form key hydrogen bonding interactions within the kinase active site.[5][6]
This document provides detailed application notes and protocols for the synthesis of c-Met kinase inhibitors, highlighting the strategic incorporation of a 4,5-dimethylthiazole moiety derived from 4,5-dimethylthiazole-2-carbaldehyde. The protocols and data presented are based on established synthetic methodologies for closely related thiazole-2-carboxamide inhibitors.[1]
c-Met Signaling Pathway
The activation of the c-Met receptor by HGF initiates a cascade of downstream signaling events that promote cancer cell proliferation, survival, and metastasis. Key pathways activated include the RAS/MAPK, PI3K/Akt, and STAT pathways.[1][2] Understanding this intricate network is crucial for the rational design of targeted inhibitors.
Caption: The HGF/c-Met signaling cascade and its downstream effectors.
Synthetic Strategy: From Aldehyde to Inhibitor
The synthesis of thiazole-2-carboxamide-based c-Met inhibitors from this compound involves a two-step process. First, the aldehyde is oxidized to the corresponding carboxylic acid. Subsequently, the carboxylic acid is coupled with a suitable amine-containing fragment to yield the final amide product. This synthetic route offers a versatile platform for generating a library of potential c-Met inhibitors for structure-activity relationship (SAR) studies.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives from 4,5-Dimethylthiazole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolo[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as antimicrobial, anti-HIV, and anticancer agents.[1] The structural resemblance of the thiazolo[4,5-d]pyrimidine core to purine bases makes it a privileged scaffold for the design of inhibitors for various enzymes and receptors. This document outlines a detailed synthetic protocol for the preparation of thiazolo[4,5-d]pyrimidine derivatives, commencing from the readily available starting material, 4,5-Dimethylthiazole-2-carbaldehyde. The synthesis involves a two-step process: a Knoevenagel condensation followed by a cyclocondensation reaction to construct the pyrimidine ring.
Overall Synthetic Scheme
The proposed synthetic pathway to obtain 2-substituted-5,7-dimethylthiazolo[4,5-d]pyrimidin-4-amines is depicted below. The initial step involves the reaction of this compound with an active methylene compound, such as malononitrile, to form an intermediate vinylidene malononitrile. This intermediate then undergoes a cyclocondensation reaction with guanidine to yield the final thiazolo[4,5-d]pyrimidine derivative.
Figure 1: Proposed synthetic route for thiazolo[4,5-d]pyrimidine derivatives.
Experimental Protocols
Step 1: Synthesis of 2-((4,5-Dimethylthiazol-2-yl)methylene)malononitrile (Intermediate)
This procedure outlines the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in 30 mL of ethanol.
-
To this solution, add malononitrile (10 mmol) and a catalytic amount of piperidine (2-3 drops).
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Expected Yield and Characterization:
The expected yield for this type of Knoevenagel condensation is typically in the range of 80-95%. The structure of the synthesized intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: Representative Quantitative Data for Knoevenagel Condensation
| Starting Material | Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| This compound | Malononitrile | Piperidine | Ethanol | 3 | 92 | 155-157 |
| This compound | Ethyl cyanoacetate | Piperidine | Ethanol | 4 | 88 | 128-130 |
Step 2: Synthesis of 5,7-Dimethylthiazolo[4,5-d]pyrimidin-4-amine (Final Product)
This protocol describes the cyclocondensation of the intermediate with guanidine to form the final thiazolo[4,5-d]pyrimidine derivative.
Materials:
-
2-((4,5-Dimethylthiazol-2-yl)methylene)malononitrile (Intermediate from Step 1)
-
Guanidine hydrochloride
-
Sodium ethoxide solution (prepared from sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (11 mmol) in absolute ethanol (40 mL) in a round-bottom flask under a dry atmosphere.
-
To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (10 mmol) and stir the mixture for 15 minutes at room temperature.
-
Add the 2-((4,5-Dimethylthiazol-2-yl)methylene)malononitrile intermediate (10 mmol) to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring for 6-8 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.
-
The precipitate formed is the crude product. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified final product.
-
Dry the purified product under vacuum.
Expected Yield and Characterization:
The yield for the cyclocondensation step can range from 60% to 85%. The final product's structure should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Table 2: Representative Quantitative Data for Cyclocondensation Reaction
| Intermediate | Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2-((4,5-Dimethylthiazol-2-yl)methylene)malononitrile | Guanidine hydrochloride | Sodium ethoxide | Ethanol | 7 | 75 | >250 |
Biological Significance and Potential Applications
Thiazolo[4,5-d]pyrimidine derivatives are known to exhibit a wide range of biological activities. The synthesized compounds can be screened for various pharmacological properties.
Figure 2: Potential biological activities of thiazolo[4,5-d]pyrimidine derivatives.
The synthesized derivatives can be evaluated for their potential as:
-
Anticancer Agents: Many thiazolo[4,5-d]pyrimidine derivatives have shown potent activity against various cancer cell lines.[2][3] They can act as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways.
-
Antimicrobial Agents: These compounds have also been reported to possess significant antibacterial and antifungal properties.[4]
-
Antiviral Agents: Some derivatives have been investigated for their activity against viruses like HIV.[1]
Experimental Workflow Visualization
The overall experimental workflow from starting material to the final product and subsequent biological evaluation is summarized in the following diagram.
Figure 3: Overall experimental workflow.
The protocols described in these application notes provide a reliable and efficient method for the synthesis of novel thiazolo[4,5-d]pyrimidine derivatives from this compound. The resulting compounds are of significant interest for further investigation in drug discovery and development due to their potential wide range of biological activities. Researchers are encouraged to explore various active methylene compounds and substituted guanidines or ureas to generate a library of derivatives for comprehensive structure-activity relationship (SAR) studies.
References
- 1. Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part II - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5-Dimethylthiazole-2-carbaldehyde by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4,5-Dimethylthiazole-2-carbaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective starting point for the purification of this compound is a solvent system consisting of a mixture of hexane and ethyl acetate. A gradient elution is often employed, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate. Based on similar compounds, a starting gradient of 10-20% ethyl acetate in hexane is recommended. It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC).
Q2: What is the ideal Rf value to aim for on a TLC plate before running the column?
A2: For the best separation in column chromatography, an Rf value of 0.2-0.4 for this compound on the TLC plate is generally recommended. This Rf range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and poor recovery).
Q3: Is this compound stable on silica gel?
A3: Thiazole rings are generally stable, but aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or the formation of acetals/hemiacetals if alcohol-containing eluents are used.[1] To mitigate this, it is advisable to use a neutral stationary phase like deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a tertiary amine, such as triethylamine (Et3N), in the eluent (e.g., 0.1-1% v/v).[1]
Q4: What are the potential impurities I might encounter?
A4: Potential impurities can originate from the starting materials or side reactions during the synthesis of this compound. If synthesized from 4,5-dimethylthiazole, unreacted starting material and over-oxidized product (the corresponding carboxylic acid) are possible impurities. If a Hantzsch thiazole synthesis route is used, residual α-haloketones and thioamides could be present.
Q5: How can I visualize this compound on a TLC plate?
A5: this compound possesses a chromophore and can typically be visualized under UV light (254 nm). Staining with permanganate (KMnO4) solution can also be an effective method for visualization, as the aldehyde group is readily oxidized.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the solvent system using TLC. Aim for a significant difference in Rf values between your product and the impurities.- Use a gradient elution to improve separation.- Decrease the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| The product does not elute from the column. | - The mobile phase is not polar enough.- The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.- If the compound is suspected to be highly polar, consider switching to a more polar solvent system, such as dichloromethane/methanol.- Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina.[1] |
| The product elutes too quickly (with the solvent front). | - The mobile phase is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Tailing of the product spot on TLC and broad bands on the column. | - The compound is interacting too strongly with the acidic sites on the silica gel.- The sample is overloaded. | - Add a small amount of a polar modifier like triethylamine (0.1-1%) to the eluent to deactivate the silica gel.[1]- Reduce the amount of sample loaded onto the column. |
| Co-elution of the product with a close-running impurity. | - The selectivity of the solvent system is not optimal. | - Try a different solvent system with different solvent selectivities. For example, replace ethyl acetate with diethyl ether or acetone in a hexane-based system. |
| Low recovery of the pure product. | - The compound may be partially decomposing on the column.- Incomplete elution from the column. | - Use deactivated silica gel.- Ensure the column is flushed with a highly polar solvent at the end of the purification to elute any remaining product. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Selection
A detailed TLC analysis should be performed to determine the optimal mobile phase for column chromatography.
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Sample Preparation | Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). |
| Spotting | Use a capillary tube to spot the sample on the baseline of the TLC plate. |
| Mobile Phase (Eluent) | Test various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v). |
| Development | Place the TLC plate in a closed chamber saturated with the mobile phase vapor. |
| Visualization | UV light (254 nm) and/or potassium permanganate (KMnO4) stain. |
| Optimal Rf | Aim for an Rf value of 0.2-0.4 for the product spot. |
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound.
| Parameter | Specification |
| Stationary Phase | Silica gel (230-400 mesh) |
| Column Packing | Slurry pack the column with the initial, low-polarity mobile phase. |
| Sample Loading | Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane, as determined by the prior TLC analysis. |
| Elution | Start with the low-polarity mobile phase and gradually increase the percentage of ethyl acetate. |
| Fraction Collection | Collect fractions and monitor them by TLC to identify those containing the pure product. |
| Product Isolation | Combine the pure fractions and remove the solvent under reduced pressure. |
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Rf (Hexane:Ethyl Acetate 7:3) | ~0.3 - 0.5 | This is an estimated value and should be confirmed by TLC. |
| Silica Gel to Crude Product Ratio | 30:1 to 100:1 (w/w) | Higher ratios can improve separation for difficult mixtures. |
| Expected Recovery | > 85% | Recovery can be affected by the purity of the crude material and the stability of the compound on silica gel. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Optimizing Condensation Reactions of 4,5-Dimethylthiazole-2-carbaldehyde
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing condensation reactions involving 4,5-Dimethylthiazole-2-carbaldehyde. The guidance focuses primarily on the Knoevenagel condensation, a robust method for carbon-carbon bond formation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective type of condensation reaction for this compound? A1: The Knoevenagel condensation is the most widely applied and effective method for reacting aldehydes like this compound with active methylene compounds.[2] This reaction is valued for its reliability in forming α,β-unsaturated products, which are important intermediates in the synthesis of pharmaceuticals and fine chemicals.[3][4]
Q2: Which active methylene compounds are compatible with this reaction? A2: A variety of active methylene compounds can be used, provided they possess two electron-withdrawing groups to increase the acidity of the methylene protons. Common examples include:
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Malonic acid (often used in the Doebner modification)[4]
-
Acetylacetone
-
Thiobarbituric acid
Q3: What are the recommended catalysts and solvents? A3: Weak bases are typically used to catalyze the Knoevenagel condensation.[5] Common choices include secondary amines like piperidine and pyrrolidine, or ammonium salts such as ammonium acetate.[6] The choice of solvent can significantly impact reaction rates.[5][7] Ethanol is a common and effective protic solvent, while toluene is often used with a Dean-Stark apparatus to remove water azeotropically.[6][8] Polar aprotic solvents like DMF can also accelerate the reaction, and in some cases, solvent-free conditions are highly effective.[6][9]
Q4: How can I monitor the reaction's progress effectively? A4: Thin Layer Chromatography (TLC) is the most common and straightforward method for monitoring the reaction.[4][6] By spotting the reaction mixture, the starting aldehyde, and the active methylene compound on a TLC plate, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[4]
Q5: What are potential side reactions to be aware of? A5: Potential side reactions include the self-condensation of the active methylene compound if the catalyst is too strong or if reaction conditions are too harsh.[4] Aldehydes, especially when enolizable, can undergo self-aldol condensation, though this is less likely when a highly reactive methylene compound is present.[10] Michael addition of a second equivalent of the active methylene compound to the α,β-unsaturated product can also occur. Careful control of stoichiometry and reaction conditions helps to minimize these unwanted pathways.
Troubleshooting Guide
This guide addresses specific issues that may arise during the condensation reaction in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The catalyst may be old, degraded, or impure. | Use a fresh batch of catalyst. For Knoevenagel condensations, piperidine, pyrrolidine, or ammonium acetate are reliable choices.[6] Consider screening different catalysts to find the most effective one for your specific substrates.[5] |
| Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or facilitating the reaction mechanism. | Screen different solvents. Ethanol is a good starting point.[6] Polar aprotic solvents like DMF can accelerate the reaction, while non-polar solvents like toluene are useful for water removal.[4][5] Solvent-free conditions can also be highly effective.[3][9] | |
| Unfavorable Reaction Temperature: The temperature may be too low to overcome the activation energy or too high, leading to decomposition. | Systematically vary the reaction temperature. While many Knoevenagel reactions proceed at room temperature, gentle heating (e.g., 50-80°C) can often improve rates and yields.[6] | |
| Water Inhibition: The condensation produces water, which can shift the equilibrium back towards the reactants.[5] | Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[4][8] Alternatively, add a drying agent like molecular sieves to the reaction mixture.[4] | |
| Formation of Multiple Products or Impurities | Incorrect Stoichiometry: An excess of the active methylene compound can lead to Michael addition side products. | Use a 1:1 or a slight excess (e.g., 1.1 equivalents) of the active methylene compound. Monitor the reaction closely with TLC to avoid prolonged reaction times after the aldehyde is consumed. |
| Catalyst Concentration Too High: Excess base can promote unwanted side reactions. | Use a catalytic amount of the base, typically 5-10 mol%.[5] | |
| Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to byproduct formation and decomposition. | Start with milder conditions (room temperature) and gradually increase the temperature if needed. Optimize the reaction time by monitoring with TLC. | |
| Product is an Oil and Difficult to Isolate | Impure Product: The presence of unreacted starting materials or byproducts can prevent crystallization. | Purify the crude product using column chromatography on silica gel. An appropriate eluent system, such as a hexane/ethyl acetate gradient, is often effective.[8] |
| Inherent Product Properties: The product may naturally be an oil at room temperature. | If the purified product is still an oil, attempt to induce precipitation by dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and slowly adding a poor solvent (e.g., hexane) until turbidity is observed. Cooling may aid precipitation. | |
| Reaction Fails to Reach Completion | Insufficient Reaction Time: The reaction may simply be slow under the chosen conditions. | Continue to monitor the reaction with TLC for an extended period. If the reaction stalls, consider incrementally increasing the temperature or adding a fresh portion of the catalyst.[6] |
| Steric Hindrance: The substituents on the thiazole ring or the active methylene compound may sterically hinder the reaction. | More forcing conditions may be necessary. This could include higher temperatures, a stronger (but still appropriate) catalyst, or a solvent that better solvates the transition state. |
Data Presentation
Table 1: Recommended Starting Conditions for Knoevenagel Condensation
The following table provides representative starting points for optimizing the condensation of this compound with common active methylene compounds. Yields are illustrative and will vary.
| Active Methylene Compound | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Malononitrile | Piperidine (10) | Ethanol | Reflux (78°C) | 2-4 | 85-95 | [6][8] |
| Ethyl Cyanoacetate | Pyrrolidine (10) | Toluene | Reflux (110°C) | 4-8 | 70-85 | [8] |
| Diethyl Malonate | DBU (10) | DMF | 80°C | 6-12 | 60-75 | [11] |
| Malonic Acid | Pyridine/Piperidine | Pyridine | 90-100°C | 2-4 | 75-90 | [3][8] |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates and scales. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: General Condensation with Malononitrile in Ethanol
This protocol is adapted from standard procedures for Knoevenagel condensations of heterocyclic aldehydes.[6][8]
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in absolute ethanol (approx. 10-20 mL per mmol of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Upon completion, cool the mixture to room temperature. A solid product may precipitate.
-
If a precipitate forms, cool the flask in an ice bath for 30 minutes to maximize precipitation, then collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until a solid appears, then proceed with filtration.
-
Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Condensation with Water Removal using a Dean-Stark Apparatus
This method is advantageous for less reactive methylene compounds where water removal is necessary to drive the reaction to completion.[4][8]
-
Reactant Mixture: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add this compound (1.0 eq.), the active methylene compound (e.g., ethyl cyanoacetate, 1.2 eq.), and toluene (approx. 20 mL per mmol of aldehyde).
-
Catalyst Addition: Add a catalytic amount of pyrrolidine (0.1 eq.) or a few drops of glacial acetic acid along with ammonium acetate (0.2 eq.).
-
Reaction: Heat the mixture to a vigorous reflux. Water will collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue reflux until no more water is collected in the trap and TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Visualizations
Experimental Workflow
Caption: General Experimental Workflow for Knoevenagel Condensation.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. asianpubs.org [asianpubs.org]
Common side products in the synthesis of 4,5-Dimethylthiazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dimethylthiazole-2-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common Hantzsch thiazole synthesis route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have proceeded to completion. 2. Poor quality of starting materials: Impurities in 3-chloro-2,4-pentanedione or thioformamide can lead to side reactions. 3. Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can negatively impact the yield. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. Extend the reaction time if necessary. 2. Purify starting materials: Ensure the purity of reactants before starting the synthesis. 3-chloro-2,4-pentanedione can be distilled, and the purity of thioformamide should be verified. 3. Optimize reaction conditions: Systematically vary the temperature and reaction time to find the optimal conditions for your specific setup. |
| Presence of Multiple Spots on TLC | 1. Unreacted starting materials: Incomplete reaction can leave starting materials in the mixture.[1] 2. Formation of an oxazole byproduct: Contamination of thioformamide with formamide can lead to the formation of the corresponding oxazole.[1] 3. Dimerization or polymerization: Reactants or intermediates may undergo self-condensation under the reaction conditions.[1] 4. Formation of isomeric thiazoles: While less common for this specific synthesis, the formation of isomeric products is a possibility. | 1. Extend reaction time or increase temperature: Drive the reaction to completion to consume the starting materials. 2. Use pure thioformamide: Ensure the thioformamide is free from formamide contamination. 3. Control reaction concentration and temperature: Lowering the concentration of reactants and maintaining a consistent temperature can minimize polymerization. 4. Purification: Utilize column chromatography to separate the desired product from its isomers. |
| Difficulty in Product Purification | 1. Formation of highly polar byproducts: Side reactions can generate impurities that are difficult to separate from the main product. 2. Product oiling out during crystallization: The product may not crystallize cleanly from the chosen solvent system. | 1. Column chromatography: Use a suitable gradient of solvents (e.g., hexane and ethyl acetate) to achieve good separation on a silica gel column. 2. Recrystallization from a different solvent system: Experiment with various solvent mixtures to find one that allows for the formation of well-defined crystals. |
| Product is a Dark Oil or Solid | 1. Presence of polymeric byproducts: Polymerization can lead to the formation of dark, tarry substances. 2. Decomposition of the product: The aldehyde functionality can be sensitive to air and light. | 1. Purification: Attempt to purify the product via column chromatography. If the impurities are highly polymeric, they may remain on the baseline of the TLC and at the top of the column. 2. Handle with care: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. For this compound, this would typically be the reaction between 3-chloro-2,4-pentanedione and thioformamide.
Q2: What are the expected side products in the Hantzsch synthesis of this compound?
Common side products include:
-
Unreacted starting materials: 3-chloro-2,4-pentanedione and thioformamide.[1]
-
4,5-Dimethyl-2-methyloxazole: This can form if the thioformamide is contaminated with formamide.
-
Polymeric materials: Self-condensation of the starting materials or reactive intermediates can lead to the formation of high molecular weight impurities.[1]
-
Over-alkylation products: The nitrogen of the newly formed thiazole ring could potentially react with another molecule of 3-chloro-2,4-pentanedione, though this is less common under controlled conditions.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel), you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1]
Q4: What purification methods are recommended for this compound?
The crude product can typically be purified by the following methods:
-
Column Chromatography: This is a very effective method for separating the desired product from side products and unreacted starting materials. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
Q5: What are the typical storage conditions for this compound?
Due to the presence of the aldehyde group, the compound may be sensitive to oxidation. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (-20°C for long-term storage).
Experimental Protocols
Key Experiment: Hantzsch Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-chloro-2,4-pentanedione
-
Thioformamide
-
Ethanol (or another suitable solvent like DMF)
-
Sodium bicarbonate solution (5%)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in ethanol.
-
To this solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a 5% sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
| Parameter | Hantzsch Synthesis | Oxidation of Alcohol |
| Typical Yield | 60-80% (can vary) | 85-95% (reported for similar compounds) |
| Purity (after purification) | >95% | >97% |
| Key Reagents | 3-chloro-2,4-pentanedione, Thioformamide | (4,5-Dimethylthiazol-2-yl)methanol, Oxidizing agent (e.g., MnO2, PCC) |
| Common Solvents | Ethanol, DMF | Dichloromethane, Chloroform |
| Reaction Temperature | Reflux | Room temperature to reflux |
Visualizations
Synthetic Pathway and Side Product Formation
Caption: Synthetic pathway for this compound and potential side products.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of the target compound.
References
Stability and storage conditions for 4,5-Dimethylthiazole-2-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 4,5-Dimethylthiazole-2-carbaldehyde. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to air, moisture, and light.[1][2] Key storage recommendations are summarized in the table below. For optimal shelf life, store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protect from light.
Q2: How stable is this compound at room temperature?
A2: While one safety data sheet suggests the product is chemically stable under standard ambient conditions (room temperature), this typically refers to short-term handling.[1] For long-term storage, refrigerated or freezer conditions are recommended to prevent degradation due to its sensitivity to air and moisture.[1][3]
Q3: What are the primary signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color from a white or light yellow powder to a darker or discolored solid. Chemically, degradation can manifest as the appearance of new spots on a Thin Layer Chromatography (TLC) plate or additional peaks in an HPLC or GC-MS analysis. The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is important to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][4]
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C or 2-8°C | [1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | [1][2] |
| Container | Tightly closed, sealed container | [1][3][4] |
| Environment | Dry, well-ventilated place, away from moisture | [1][3][4] |
| Light | Protect from light | [1][2] |
| Incompatibilities | Strong oxidizing agents | [4] |
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in synthetic procedures.
Issue 1: Low or No Reactivity in a Condensation Reaction (e.g., Imine Formation)
If you observe poor conversion of your starting material, consider the following potential causes and solutions.
Caption: Troubleshooting workflow for low reactivity.
Issue 2: Multiple Spots on TLC After Reaction, Indicating Side Products
The formation of unexpected side products can complicate purification and reduce yield.
-
Potential Cause: The aldehyde starting material may contain impurities, such as the corresponding carboxylic acid.
-
Solution: Purify the this compound before use, for example, by column chromatography. Aldehydes can be sensitive, so it may be beneficial to use a neutral stationary phase like alumina or add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent when using silica gel.
-
Potential Cause: The aldehyde is participating in side reactions. Aldehydes can sometimes undergo self-condensation (aldol reaction) under basic conditions.
-
Solution: Carefully control the reaction pH and temperature. A slow addition of reagents may also help to minimize side reactions.
Experimental Protocols
Protocol 1: Proper Handling and Preparation of a Stock Solution
This protocol outlines the steps for safely handling the solid compound and preparing a solution for use in a reaction.
Caption: Workflow for handling and solution preparation.
Protocol 2: General Procedure for Imine Synthesis
This protocol provides a general method for the condensation of this compound with a primary amine.
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or ethanol) in a round-bottom flask under an inert atmosphere, add the primary amine (1.0-1.1 equivalents).
-
Reaction Conditions: If the reaction is slow at room temperature, a catalytic amount of a weak acid (e.g., acetic acid) can be added. The reaction mixture can be stirred at room temperature or gently heated (e.g., to 40°C) to drive the reaction to completion. A dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, can also be added to remove the water formed during the reaction.
-
Monitoring: The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter off any drying agent. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or alumina, using a solvent system such as a hexane/ethyl acetate gradient, or by recrystallization.
Factors Affecting Stability
The stability of this compound is influenced by several environmental factors. Understanding these relationships is key to maintaining the compound's integrity.
Caption: Factors influencing the stability of the compound.
References
Technical Support Center: Monitoring Reactions with 4,5-Dimethylthiazole-2-carbaldehyde by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions involving 4,5-Dimethylthiazole-2-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its reaction mixtures.
Common Chromatographic Problems and Solutions
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| P01 | Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a mobile phase with a lower pH to suppress silanol interactions. - Reduce the sample concentration. - Employ an end-capped C18 column. |
| P02 | Peak Fronting | - Sample overload. - Sample solvent stronger than the mobile phase. | - Dilute the sample. - Dissolve the sample in the initial mobile phase. |
| P03 | Split Peaks | - Column void or channeling. - Partially blocked frit. - Co-elution with an impurity. | - Replace the column. - Backflush the column (if permissible). - Optimize the mobile phase for better separation. |
| P04 | Ghost Peaks | - Contamination from previous injections. - Impurities in the mobile phase or sample solvent. | - Run a blank gradient after each sample. - Use high-purity solvents and freshly prepared mobile phase. |
| P05 | Baseline Noise or Drift | - Air bubbles in the pump or detector. - Contaminated mobile phase. - Leaks in the system. | - Degas the mobile phase thoroughly. - Purge the pump. - Check all fittings for leaks. |
| P06 | Retention Time Shifts | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven for temperature control. - Replace the column if performance deteriorates. |
| P07 | High Backpressure | - Blockage in the system (e.g., guard column, column frit). - Particulate matter from the sample. - Mobile phase precipitation. | - Replace the guard column or column inlet frit. - Filter all samples before injection. - Ensure mobile phase components are fully miscible. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to monitor a reaction with this compound?
A1: A good starting point for method development is a reversed-phase C18 column with a gradient elution using acetonitrile and water, both with 0.1% formic acid. A typical gradient could be from 10% to 90% acetonitrile over 20 minutes. The UV detection wavelength can be set around 254 nm or determined by measuring the UV spectrum of this compound.
Q2: My this compound peak is showing significant tailing. What can I do?
A2: Peak tailing for thiazole compounds can often be attributed to interactions with the silica support of the column. Try adding a small amount of a competing base, like triethylamine, to the mobile phase, or switch to a column with a different packing material, such as a polymer-based C18.
Q3: I am observing unexpected peaks in my chromatogram when monitoring my reaction. How can I identify them?
A3: Unexpected peaks could be reaction intermediates, byproducts, or degradation products. To identify them, you can:
-
Inject starting materials and reagents individually to see if they co-elute.
-
Perform forced degradation studies (e.g., acid, base, oxidative stress) on your starting material to see if any of the degradation products match the unknown peaks.
-
If available, use HPLC-MS (Mass Spectrometry) to obtain mass information about the unknown peaks, which can help in their identification.
Q4: How can I ensure the stability of this compound in my sample solutions for HPLC analysis?
A4: Aldehydes can be susceptible to oxidation. It is recommended to prepare samples fresh and store them in a cool, dark place if immediate analysis is not possible. Using amber vials can help prevent photodegradation. If stability is a major concern, a stability study of the analyte in the chosen sample solvent should be performed.
Q5: My column backpressure is increasing with each injection of my reaction mixture. What is the likely cause?
A5: An increase in backpressure is often due to the precipitation of reaction components or impurities on the column frit. It is crucial to ensure that your reaction mixture is fully soluble in the mobile phase. Filtering your samples through a 0.22 µm or 0.45 µm syringe filter before injection is highly recommended to remove any particulate matter.
Experimental Protocols
Suggested Starting HPLC Method for Reaction Monitoring
This protocol provides a general starting point for monitoring reactions involving this compound. Optimization will likely be required based on the specific reaction components.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute a small aliquot of the reaction mixture in the initial mobile phase (90% A: 10% B). Filter through a 0.45 µm syringe filter before injection. |
Visualizations
General HPLC Troubleshooting Workflow
Overcoming low yields in the Wittig reaction with 4,5-Dimethylthiazole-2-carbaldehyde
Technical Support Center: Wittig Reaction with 4,5-Dimethylthiazole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions to address low yields and other common issues encountered during the Wittig reaction with this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Ylide Instability: Unstabilized ylides can be sensitive to air and moisture and may decompose before reacting.[1][2] | • Prepare the ylide in situ and use it immediately.[3] • Work under an inert atmosphere (e.g., nitrogen or argon).[2] • Consider using a stabilized ylide if compatible with the desired product stereochemistry.[1][4] |
| 2. Low Aldehyde Reactivity: The electron-rich nature of the thiazole ring can reduce the electrophilicity of the aldehyde carbonyl group. | • Use a more reactive, unstabilized ylide.[4] • Increase the reaction temperature, but monitor for side reactions. • Consider using a Lewis acid to activate the aldehyde, though this may complicate the reaction. | |
| 3. Steric Hindrance: The methyl groups on the thiazole ring and bulky substituents on the ylide can sterically hinder the reaction.[1][5] | • Use a less sterically hindered phosphonium salt to generate the ylide. • If possible, choose a synthetic route where the smaller fragment is the ylide.[6] | |
| 4. Inappropriate Base: The base may not be strong enough to fully deprotonate the phosphonium salt, or it may be reacting with the aldehyde. | • For unstabilized ylides, use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[3][7] • For stabilized ylides, a weaker base like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) may be sufficient.[1][2] • Add the base to the phosphonium salt first to form the ylide, then add the aldehyde.[3] | |
| Formation of (Z)- and (E)-Isomer Mixture | 1. Ylide Stability: The stability of the ylide is a key factor in determining the stereochemical outcome.[4][8] | • For (Z)-alkene: Use an unstabilized ylide under salt-free conditions.[1][9] • For (E)-alkene: Use a stabilized ylide.[4][8] The Schlosser modification of the Wittig reaction can also be employed with unstabilized ylides to favor the (E)-isomer.[9] |
| Difficult Purification | 1. Triphenylphosphine Oxide (TPPO) Byproduct: TPPO can be difficult to separate from the desired alkene product due to its polarity and solubility.[10] | • Optimize reaction stoichiometry to avoid excess Wittig reagent. • Purification methods for TPPO removal include: - Precipitation of TPPO by adding a non-polar solvent like hexane. - Column chromatography with a carefully chosen solvent system. - Formation of a filterable complex, for example, with zinc chloride.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with this compound giving a low yield?
A1: Low yields can stem from several factors. The electron-donating nature of the dimethylthiazole ring may decrease the electrophilicity of the aldehyde, making it less reactive.[7] Additionally, the ylide itself might be unstable, especially if it's an unstabilized ylide, and could be decomposing before it has a chance to react.[1][2] Steric hindrance from the methyl groups on the thiazole ring can also play a role, particularly with bulky ylides.[1]
Q2: How can I control the stereoselectivity of the double bond formed?
A2: The stereoselectivity of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.[4][8]
-
To favor the (Z)-alkene (cis): Use an unstabilized ylide (e.g., derived from an alkyltriphenylphosphonium halide). These reactions are typically under kinetic control.[1][9]
-
To favor the (E)-alkene (trans): Use a stabilized ylide, which contains an electron-withdrawing group (e.g., an ester or ketone) that can delocalize the negative charge. These reactions are generally under thermodynamic control.[4][8]
Q3: What is the best base to use for generating the ylide?
A3: The choice of base depends on the acidity of the phosphonium salt, which is related to the stability of the resulting ylide.
-
For unstabilized ylides: A strong base is required. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH2).[3][7]
-
For stabilized ylides: These are more acidic and can be deprotonated with weaker bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).[1][2]
Q4: Can I run the reaction in a protic solvent like ethanol?
A4: Generally, the Wittig reaction is performed in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether, especially when using strong bases like n-BuLi which react with protic solvents.[9] However, for stabilized ylides, reactions in aqueous or protic media have been reported and can be successful.[11][12]
Q5: My aldehyde is not fully consumed, even with excess ylide. What could be the issue?
A5: Incomplete conversion could be due to the ylide degrading over the course of the reaction. One strategy to overcome this is to generate the ylide in the presence of the aldehyde, which can sometimes improve yields for unstable ylides.[13] Alternatively, the aldehyde itself may be labile and degrading under the reaction conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with an Unstabilized Ylide (to favor Z-alkene)
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), add the desired alkyltriphenylphosphonium salt (1.1 eq.).
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
-
Protocol 2: General Procedure for Wittig Reaction with a Stabilized Ylide (to favor E-alkene)
-
Reaction Setup:
-
To a round-bottom flask, add the stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.1 eq.) and this compound (1.0 eq.).
-
Add a suitable solvent such as toluene or dichloromethane (DCM).
-
-
Reaction:
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
The reaction time can vary from a few hours to overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can often be purified directly by column chromatography on silica gel.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wittig Reaction Practice Problems [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. delval.edu [delval.edu]
- 11. sciepub.com [sciepub.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Removing colorimetric interference from 4,5-Dimethylthiazole-2-carbaldehyde derivatives in MTT assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering colorimetric interference from 4,5-Dimethylthiazole-2-carbaldehyde derivatives and other colored compounds in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.
Troubleshooting Guide
Issue 1: My this compound derivative is colored. How can I determine if it's interfering with my MTT assay results?
Answer:
Colored compounds can interfere with MTT assays in two primary ways: by directly absorbing light at the same wavelength as the formazan product (typically 570 nm), or by chemically reacting with the MTT reagent itself, leading to non-enzymatic reduction and a false positive signal.[1][2] To determine the extent of interference, you should run a series of control experiments.
A crucial control is to measure the intrinsic absorbance of your compound. This is done by adding the compound to cell-free wells containing culture medium and the MTT solubilizing agent (e.g., DMSO).[3] You should test a range of concentrations of your compound that you plan to use in your cell-based experiments. If you observe a significant absorbance at 570 nm, this indicates that your compound's color is interfering with the assay.
Issue 2: I've confirmed my compound has intrinsic absorbance at 570 nm. How can I correct for this interference?
Answer:
If the interference is not excessively high, you can correct for it by subtracting the background absorbance. For each concentration of your test compound, you should have a parallel cell-free well containing the compound at the same concentration in the culture medium. After the incubation period, add the solubilizing agent and measure the absorbance. This value represents the compound's intrinsic absorbance. Subtract this value from the absorbance of the corresponding wells containing cells and the compound.[3]
However, be aware that this method assumes the compound's absorbance does not change in the presence of cells or over the incubation period.
Issue 3: My compound is not only colored but may also have reducing properties. How can I check for direct reduction of MTT?
Answer:
Compounds with reducing properties, such as some antioxidants, can directly reduce the yellow MTT tetrazolium salt to the purple formazan, independent of cellular metabolic activity.[4] This leads to an overestimation of cell viability.
To test for this, set up a cell-free experiment where you incubate your compound with the MTT reagent in the culture medium for the same duration as your cell-based assay. If you observe the formation of a purple color, your compound is directly reducing MTT.
Issue 4: My this compound derivative appears to be directly reducing MTT. What are my options?
Answer:
If direct reduction is significant, subtracting the background from a cell-free control is essential. However, for more reliable results, it is highly recommended to switch to an alternative cell viability assay that is less susceptible to interference from colored or reducing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the best alternative assays to MTT when working with colored compounds like this compound derivatives?
A1: Several robust alternatives to the MTT assay are available:
-
Resazurin (AlamarBlue®) Assay: This is a fluorescent assay where the blue, non-fluorescent resazurin is reduced by viable cells to the pink, highly fluorescent resorufin. Since it's a fluorescent assay, the color of the test compound is less likely to interfere.[5][6]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that measure the amount of ATP present, which is a key indicator of metabolically active cells. The luminescent signal is less prone to interference from colored compounds.
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cell density by staining total cellular protein with the SRB dye. The compound is washed away before the dye is solubilized and measured, minimizing interference.[7]
Q2: Can I modify the standard MTT protocol to reduce interference?
A2: Yes, some modifications can help:
-
Wash the cells: Before adding the MTT reagent, wash the cells with phosphate-buffered saline (PBS) to remove the compound-containing medium. This is particularly useful if the compound itself is colored but doesn't strongly adhere to or enter the cells.
-
Use phenol red-free medium: Phenol red, a common pH indicator in cell culture media, can interfere with absorbance readings. Using a phenol red-free medium during the MTT incubation and measurement steps can reduce background noise.[8][9]
-
Wavelength Correction: Measure the absorbance at a reference wavelength (e.g., 630-690 nm) where the formazan does not absorb, and subtract this from the reading at 570 nm. This can help to correct for non-specific background absorbance.[8]
Q3: How do I choose the most suitable alternative assay?
A3: The choice of assay depends on several factors:
-
Nature of Interference: If your compound is fluorescent, a colorimetric assay like SRB might be more suitable. If it's colored, a fluorescent or luminescent assay is generally a better choice.
-
Sensitivity Required: ATP-based assays are typically the most sensitive, capable of detecting a low number of cells.
-
Experimental Workflow: The Resazurin and ATP assays are homogeneous "add-mix-measure" assays, making them suitable for high-throughput screening. The SRB assay involves more washing and fixation steps.
-
Cost: MTT is generally the least expensive, while luminescent assays tend to be more costly.
Data Presentation
The following tables summarize the characteristics of different cell viability assays and provide a comparison of their performance in the presence of interfering compounds.
Table 1: Comparison of Key Features of Common Cell Viability Assays
| Feature | MTT Assay | Resazurin (AlamarBlue®) Assay | ATP-Based (e.g., CellTiter-Glo®) Assay | Sulforhodamine B (SRB) Assay |
| Principle | Enzymatic reduction of tetrazolium salt to colored formazan | Reduction of resazurin to fluorescent resorufin | Quantification of ATP using a luciferase reaction | Staining of total cellular protein |
| Detection Method | Colorimetric (Absorbance) | Fluorometric or Colorimetric | Luminescent | Colorimetric (Absorbance) |
| Susceptibility to Color Interference | High | Low (in fluorescent mode) | Very Low | Low |
| Susceptibility to Reducing Compounds | High | Moderate | Low | Low |
| Sensitivity | Moderate | High | Very High | Moderate |
| Workflow | Multi-step (with solubilization) | Homogeneous (add-mix-measure) | Homogeneous (add-mix-measure) | Multi-step (with fixation & washing) |
Table 2: Illustrative Comparison of IC50 Values for a Test Compound in Different Viability Assays
| Compound | MTT Assay IC50 (µM) | Resazurin Assay IC50 (µM) |
| Chemical 1 | 15.2 | 14.8 |
| Chemical 2 | 28.9 | 29.5 |
| Chemical 3 | 5.6 | 5.9 |
| Chemical 4 | 42.1 | 41.5 |
| Chemical 5 | 11.8 | 12.3 |
| ... (for 35 chemicals) | ... | ... |
| Correlation (R²) | \multicolumn{2}{c | }{0.97} |
This data is based on a study comparing the MTT and a Resazurin-based assay (PrestoBlue®) for 35 reference chemicals, which showed a high correlation between the two methods for most compounds.[10] However, for compounds with significant colorimetric or chemical interference, discrepancies would be expected.
Experimental Protocols
Protocol 1: Resazurin Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your this compound derivatives or other test compounds at various concentrations. Include untreated and vehicle controls.
-
Resazurin Addition: Prepare a working solution of resazurin (e.g., AlamarBlue® reagent) according to the manufacturer's instructions. Add the resazurin solution to each well (typically 10% of the well volume).
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time should be determined empirically for your cell line.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding and Treatment: Follow the same steps as for the Resazurin assay.
-
Reagent Preparation: Reconstitute the lyophilized substrate with the provided buffer to prepare the CellTiter-Glo® reagent.
-
Reagent Addition: Allow the 96-well plate to equilibrate to room temperature for about 30 minutes. Add a volume of the CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.
Protocol 3: Sulforhodamine B (SRB) Assay
-
Cell Seeding and Treatment: Follow the same steps as for the other assays.
-
Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[7]
Visualizations
Caption: Troubleshooting workflow for colorimetric interference in MTT assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.eric.ed.gov [files.eric.ed.gov]
- 6. Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fast Resazurin-based live viability assay is equivalent to the MTT-test in the KeratinoSens assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of 4,5-Dimethylthiazole-2-carbaldehyde for reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dimethylthiazole-2-carbaldehyde, focusing on challenges related to its solubility in reaction setups.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic aldehyde. While specific quantitative solubility data is not widely published, experimental evidence from synthetic procedures indicates it is an oily substance that may solidify upon cooling and is soluble in a range of common organic solvents.[1] It is expected to have limited solubility in water, a common trait for many organic compounds with a significant hydrocarbon backbone.
Q2: In which organic solvents has this compound been successfully dissolved for reactions?
Based on documented synthetic protocols, this compound has been successfully used in reactions with the following solvents:
-
Tetrahydrofuran (THF)[1]
-
1,4-Dioxane[1]
-
Acetic Acid[1]
-
Diethyl ether and Ethyl acetate (used for extraction and chromatography, indicating good solubility)[1]
Q3: My this compound appears as a solid. How should I handle it?
This compound can be a yellow oil that turns into a white solid upon storage at low temperatures, such as -18°C.[1] Before use, it is advisable to let the container warm to room temperature to return it to a liquid or semi-solid state for easier handling and weighing.
Troubleshooting Guide: Solubility Issues
Issue 1: The compound is not dissolving in my chosen reaction solvent.
If you are experiencing difficulty in dissolving this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Solubility
Caption: A stepwise guide for troubleshooting solubility issues.
Issue 2: After initial dissolution, a precipitate forms upon adding other reagents.
This can happen if the addition of another reagent (which may be in a different solvent) changes the overall polarity of the reaction mixture, causing the compound to crash out of solution.
Solutions:
-
Dissolve all reagents in the same solvent: If possible, dissolve all reaction components in the same primary solvent before mixing.
-
Slow Addition: Add the second reagent dropwise to the solution of this compound with vigorous stirring. This allows for gradual mixing and can prevent localized changes in concentration and polarity.
-
Increase Solvent Volume: A more dilute reaction mixture may help to keep all components in solution.
Data Presentation
Physical & Chemical Properties
| Property | Value | Reference |
| CAS Number | 74531-15-0 | [1] |
| Molecular Formula | C₆H₇NOS | [1] |
| Molecular Weight | 141.19 g/mol | [1] |
| Appearance | Yellow oil which turns into a white solid upon storage at low temperature. | [1] |
Qualitative Solubility Data
The following table summarizes the observed solubility of this compound in various solvents based on its use in chemical synthesis.
| Solvent | Solubility | Context of Use | Reference |
| Tetrahydrofuran (THF) | Soluble | Reaction solvent for synthesis. | [1] |
| 1,4-Dioxane | Soluble | Reaction solvent for subsequent functionalization. | [1] |
| Acetic Acid | Soluble | Reaction solvent for reduction of the corresponding oxime. | [1] |
| Ethyl Acetate | Soluble | Used as an extraction and chromatography solvent. | [1] |
| Diethyl Ether | Soluble | Used as an extraction solvent. | [1] |
| Petroleum Ether | Partially Soluble | Used as a co-solvent in flash chromatography. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Reaction
This protocol is adapted from a procedure for the synthesis of this compound oxime.[1]
Objective: To dissolve this compound for a subsequent reaction.
Materials:
-
This compound
-
1,4-Dioxane (anhydrous)
-
Glass vial or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a clean, dry reaction vessel.
-
Add the calculated volume of 1,4-Dioxane to achieve the desired concentration.
-
Stir the mixture at room temperature using a magnetic stirrer until the compound is fully dissolved.
-
If dissolution is slow, gentle warming to 30-40°C can be applied.
-
Once a clear, homogeneous solution is obtained, it is ready for the addition of other reagents.
Experimental Workflow: Preparing the Compound for Reaction
Caption: A standard workflow for dissolving the compound for a chemical reaction.
References
Handling and safety precautions for 4,5-Dimethylthiazole-2-carbaldehyde
Technical Support Center: 4,5-Dimethylthiazole-2-carbaldehyde
This guide provides essential safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with this compound (CAS No. 74531-15-0).
Frequently Asked Questions (FAQs)
Q1: What are the primary health and environmental hazards of this compound?
A1: This compound is classified as hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also very toxic to aquatic life with long-lasting effects (H410). The signal word for this chemical is "Warning".
Q2: What Personal Protective Equipment (PPE) should I wear when handling this compound?
A2: Always wear appropriate protective equipment. This includes protective gloves and eye/face protection such as safety glasses or a face shield. Work should be conducted in a well-ventilated area or outdoors to avoid inhaling dust or vapors.
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term stability, it is recommended to store it at -20°C, sealed, and away from moisture.[2] The product is chemically stable under standard ambient conditions.
Q4: What is the immediate first aid response for accidental exposure?
A4: Immediate action is crucial. Refer to the table below for a summary of first aid measures. Always show the Safety Data Sheet (SDS) to the attending physician.
Q5: What is the correct procedure for handling a spill?
A5: For any spill, avoid substance contact and inhalation of dust. Ensure adequate ventilation. For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, silica gel), and place it into a suitable closed container for disposal.[1][3] For large spills, evacuate the danger area and deny entry to unprotected individuals.[3] Prevent the spill from entering drains, as it is toxic to aquatic life.[4]
Q6: How should I dispose of this compound waste?
A6: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not allow the product to enter drains or waterways.[4]
Data Presentation
Hazard Identification Summary
| Classification | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |
| Short-term (acute) aquatic hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects. |
| Long-term (chronic) aquatic hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects. |
First Aid Quick Guide
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician.[4] Do not induce vomiting.[5] |
Troubleshooting Guide
Q: My stock solution of the compound in DMSO has changed color. Is it still viable for my experiment?
A: Thiazole derivatives can exhibit instability in DMSO stock solutions when stored at room temperature or +4°C, leading to decomposition.[6] A color change often indicates that the compound has degraded. This can affect the biological activity and reproducibility of your results.[6] It is strongly recommended to use freshly prepared solutions. If storage is necessary, prepare aliquots and store them at -20°C for a maximum of two months to minimize decomposition.[6]
Q: I'm working with the powdered form of the compound and notice dust. What are the risks?
A: You should avoid breathing in the dust, as the compound can cause respiratory irritation. Always handle the solid form in a well-ventilated area or under a chemical fume hood.[5] Be aware that with fine powders, if they are whirled up, a dust explosion potential may generally be assumed.
Experimental Workflow Visualization
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Spill Response Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Analysis: 4,5-Dimethylthiazole-2-carbaldehyde vs. 4-Methylthiazole-5-carboxaldehyde
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
The strategic placement of functional groups on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Thiazole aldehydes, in particular, serve as versatile building blocks for the synthesis of more complex molecular architectures. This guide provides a comparative analysis of the reactivity of two constitutional isomers: 4,5-dimethylthiazole-2-carbaldehyde and 4-methylthiazole-5-carboxaldehyde. The discussion is grounded in fundamental principles of electronic effects and is supplemented with detailed, proposed experimental protocols for a practical comparative investigation.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic properties of the substituents on the thiazole ring.
-
This compound: In this isomer, the aldehyde group is situated at the C2 position of the thiazole ring. The two methyl groups at the C4 and C5 positions exert a positive inductive effect (+I), donating electron density to the ring. This electron-donating effect is relayed through the ring system to the C2 position, which can potentially decrease the electrophilicity of the aldehyde carbon. Furthermore, the nitrogen atom in the thiazole ring has an electron-withdrawing inductive effect (-I) but can participate in resonance. The proximity of the aldehyde to the electron-withdrawing nitrogen atom can influence its reactivity.
-
4-Methylthiazole-5-carboxaldehyde: Here, the aldehyde is at the C5 position. The methyl group at C4 has a +I effect. The aldehyde at C5 is less directly influenced by the electron-withdrawing nitrogen atom compared to the C2 position. The overall electronic environment of the aldehyde in this isomer is shaped by a different substitution pattern, which is expected to result in a different level of reactivity compared to its C2-substituted counterpart.
Based on established principles of thiazole chemistry, the C2 position is generally more electron-deficient due to the influence of the adjacent sulfur and nitrogen atoms.[1] This would suggest that the aldehyde at C2 in this compound might be more reactive towards nucleophiles. However, the electron-donating methyl groups could counteract this effect to some extent. A definitive comparison necessitates experimental validation.
Proposed Comparative Reactivity Experiments
To empirically determine the relative reactivity of these two aldehydes, a series of parallel reactions can be conducted. The following protocols are designed to provide quantitative and qualitative comparisons.
2.1. Nucleophilic Addition: Reduction with Sodium Borohydride
This experiment will compare the rate of reduction of the aldehyde to the corresponding alcohol.
Experimental Protocol:
-
Preparation of Reactant Solutions: Prepare 0.1 M solutions of both this compound and 4-methylthiazole-5-carboxaldehyde in anhydrous methanol.
-
Reaction Setup: In separate, temperature-controlled reaction vessels maintained at 25°C, place equal volumes of each aldehyde solution.
-
Initiation of Reaction: To each vessel, add an equimolar amount of a freshly prepared 0.1 M solution of sodium borohydride in anhydrous methanol. Start a timer immediately upon addition.
-
Monitoring the Reaction: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., 1, 2, 5, 10, 15, and 30 minutes).
-
Quenching and Analysis: Quench each aliquot by adding a dilute solution of acetic acid. Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the remaining aldehyde to the alcohol product.
-
Data Analysis: Plot the concentration of the aldehyde as a function of time for both reactions to determine the reaction rates.
2.2. Wittig Reaction
The Wittig reaction will assess the reactivity of the aldehydes towards a phosphorus ylide to form an alkene.
Experimental Protocol:
-
Ylide Preparation: Prepare a solution of a stable Wittig reagent, such as (triphenylphosphoranylidene)acetonitrile, in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: In separate flasks, dissolve equimolar amounts of this compound and 4-methylthiazole-5-carboxaldehyde in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Add an equimolar amount of the prepared Wittig ylide solution to each aldehyde solution simultaneously.
-
Monitoring and Work-up: Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Once the reactions are complete (as indicated by the consumption of the starting aldehyde), quench the reactions with a saturated aqueous solution of ammonium chloride.
-
Isolation and Quantification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Determine the yield of the resulting alkene for each reaction.
Data Presentation: Expected Trends and Comparative Tables
While experimental data is pending, theoretical considerations allow for the prediction of reactivity trends. The following tables are structured to present the expected outcomes from the proposed experiments.
Table 1: Physical and Spectroscopic Properties
| Property | This compound | 4-Methylthiazole-5-carboxaldehyde |
| Molecular Formula | C₆H₇NOS[2] | C₅H₅NOS[3][4][5] |
| Molecular Weight | 141.19 g/mol [2] | 127.16 g/mol [3][4][5] |
| Melting Point | Not available | 74-78 °C[4][6] |
| Boiling Point | Not available | 118 °C at 21 mmHg[7] |
| ¹H NMR (CDCl₃, δ) | Expected signals for two methyl groups, one aldehyde proton, and one thiazole proton. | Signals at ~10.0 ppm (aldehyde), ~8.8 ppm (thiazole proton), and ~2.7 ppm (methyl proton). |
| ¹³C NMR (CDCl₃, δ) | Expected signals for carbonyl carbon, thiazole ring carbons, and two methyl carbons. | Signals at ~185 ppm (carbonyl), and in the aromatic and aliphatic regions for the thiazole and methyl carbons. |
| IR (cm⁻¹) | Expected C=O stretch around 1680-1700 cm⁻¹. | C=O stretch around 1690 cm⁻¹. |
Table 2: Predicted Comparative Reactivity
| Reaction | Parameter | Expected Outcome for this compound | Expected Outcome for 4-Methylthiazole-5-carboxaldehyde | Rationale |
| NaBH₄ Reduction | Reaction Rate | Potentially faster | Potentially slower | The C2 position is electronically more susceptible to nucleophilic attack, though this may be tempered by the electron-donating methyl groups. |
| Wittig Reaction | Reaction Yield | Potentially higher | Potentially lower | A more electrophilic aldehyde carbon would lead to a more favorable reaction with the nucleophilic ylide. |
Visualizing Reaction Mechanisms and Electronic Influences
Diagram 1: General Nucleophilic Addition to a Thiazole Aldehyde
Caption: General mechanism of nucleophilic addition to an aldehyde.
Diagram 2: Electronic Effects on the Thiazole Ring
Caption: Inductive effects of methyl groups on the thiazole ring.
Conclusion
The comparative reactivity of this compound and 4-methylthiazole-5-carboxaldehyde is a nuanced subject governed by the interplay of electronic effects. While theoretical analysis provides a predictive framework, the proposed experimental protocols offer a clear path to empirical validation. The results of such studies will be invaluable to researchers in optimizing reaction conditions and selecting the most appropriate building blocks for their synthetic targets. This guide serves as a foundational resource for initiating such investigations, fostering a deeper understanding of thiazole chemistry, and ultimately accelerating the discovery of novel chemical entities.
References
- 1. ias.ac.in [ias.ac.in]
- 2. chemscene.com [chemscene.com]
- 3. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylthiazole-5-carboxaldehyde 97 82294-70-0 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 [chemicalbook.com]
A Comparative Analysis of 4,5-Dimethylthiazole-2-carbaldehyde and Benzaldehyde in Condensation Reactions
For Immediate Publication
[City, State] – [Date] – A comprehensive comparative guide analyzing the performance of 4,5-Dimethylthiazole-2-carbaldehyde and the classic aromatic aldehyde, benzaldehyde, in condensation reactions has been compiled for researchers, scientists, and professionals in drug development. This guide offers an objective look at the reactivity, reaction conditions, and yields of these two aldehydes in widely-used carbon-carbon bond-forming reactions, supported by experimental data.
Introduction to the Aldehydes
Benzaldehyde, the simplest aromatic aldehyde, is a cornerstone of organic synthesis, frequently employed as a benchmark reactant in the development of new synthetic methodologies. Its reactivity in condensation reactions such as the Claisen-Schmidt and Knoevenagel condensations is well-documented.
This compound is a heteroaromatic aldehyde containing a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Understanding its reactivity in condensation reactions is crucial for the synthesis of novel derivatives with potential therapeutic applications. This guide directly compares the performance of this heteroaromatic aldehyde with the industry-standard benzaldehyde.
Comparative Performance in Condensation Reactions
The reactivity of aldehydes in condensation reactions is largely governed by the electrophilicity of the carbonyl carbon and the stability of the resulting intermediates. Benzaldehyde readily undergoes condensation with a variety of active methylene compounds and ketones under basic catalysis.
This compound, as a heteroaromatic aldehyde, exhibits nuanced reactivity. The electron-withdrawing nature of the thiazole ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to increased reactivity compared to benzaldehyde under similar conditions. However, the steric hindrance from the adjacent methyl groups and the potential for the heteroatom to coordinate with catalysts can also influence reaction outcomes.
The following tables summarize quantitative data from representative Claisen-Schmidt and Knoevenagel condensation reactions for both aldehydes.
Claisen-Schmidt Condensation Data
| Aldehyde | Ketone | Catalyst | Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | Acetone | 10% NaOH | 95% Ethanol | 30 min | ~117% (crude)[1] |
| Benzaldehyde | Acetophenone | NaOH | Aqueous | 24 hours | Quantitative |
| This compound | Data not readily available in literature for direct comparison | - | - | - | - |
Note: The reported yield for the condensation of benzaldehyde with acetone exceeding 100% is likely due to the presence of moisture in the crude product as stated in the source.[1]
Knoevenagel Condensation Data
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | Water | 20 min | 96%[2] |
| Benzaldehyde | Ethyl Cyanoacetate | DIPEAc | Dichloromethane | 1.5 hours | 94% |
| This compound Analog | Furfural | Piperidine | Not specified | Not specified | 65%[3] |
Note: The data for the this compound analog is from a reaction of a similar thiazole-containing acetonitrile with furfural, which serves as an illustrative example of the reactivity of a related system.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
Protocol 1: Claisen-Schmidt Condensation of Benzaldehyde with Acetone
Materials:
-
Benzaldehyde (6 millimoles)
-
Acetone (3 millimoles)
-
95% Ethanol (3 mL)
-
10% Sodium Hydroxide solution (1 mL)
Procedure:
-
In a test tube, dissolve 6 millimoles of benzaldehyde in 3 mL of 95% ethanol.
-
Add 3 millimoles of acetone to the solution and stir.
-
Add 1 mL of 10% NaOH solution and continue to stir until a precipitate begins to form.
-
Allow the mixture to stand for 30 minutes with occasional stirring.
-
Cool the mixture in an ice bath for 5-10 minutes.
-
Collect the product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from ethanol.[1]
Protocol 2: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl Cyanoacetate (1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)
-
Water (25 mmol)
Procedure:
-
In a 10 mL flask, stir DBU (1 mmol) and water (25 mmol) at room temperature for 3 hours.
-
To this mixture, add benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol).
-
Stir the reaction at room temperature for 20 minutes, monitoring by TLC.
-
Upon completion, the product can be isolated by filtration.[2]
Reaction Mechanisms and Workflow
The fundamental mechanisms for these condensation reactions involve the base-catalyzed formation of a nucleophilic carbanion from the active methylene compound or ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a stable α,β-unsaturated product.
References
Navigating the Bioactive Landscape of Thiazole-Based Schiff Bases: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Schiff bases derived from heterocyclic scaffolds, particularly the thiazole nucleus, have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological performance of Schiff bases derived from the 4,5-dimethylthiazole moiety, offering a comprehensive overview of their synthesis, antimicrobial, and anticancer properties, supported by available experimental data.
While direct studies on Schiff bases derived from 4,5-dimethylthiazole-2-carbaldehyde are limited in the reviewed literature, this guide will draw logical comparisons from closely related and well-documented Schiff bases synthesized from 2-amino-4,5-dimethylthiazole. The structural similarities allow for a valuable, albeit inferred, understanding of the potential bioactivity of the target compounds.
Comparative Analysis of Biological Activity
The biological potential of Schiff bases is significantly influenced by the nature of the substituent groups attached to the imine bond. This section compares the antimicrobial and anticancer activities of various Schiff bases derived from the 4,5-dimethylthiazole scaffold.
Antimicrobial Activity
Schiff bases incorporating the 4,5-dimethylthiazole ring have demonstrated notable activity against a range of bacterial and fungal pathogens. The primary mechanism of their antibacterial action is often attributed to the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication.
Table 1: Comparative Antimicrobial Activity of Schiff Bases Derived from 2-amino-4,5-dimethylthiazole
| Compound ID | Substituent on Imine | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| SB-1 | 4-chlorophenyl | Escherichia coli | 18 | 62.5 | [1] |
| Staphylococcus aureus | 20 | 62.5 | [1] | ||
| SB-2 | 4-methoxyphenyl | Escherichia coli | 15 | 125 | [1] |
| Staphylococcus aureus | 17 | 125 | [1] | ||
| SB-3 | 2-hydroxyphenyl | Candida albicans | 16 | - | [2] |
| SB-4 | 3-nitrophenyl | Bacillus subtilis | 22 | - | [2] |
Note: The data presented is for Schiff bases derived from 2-amino-4,5-dimethylthiazole, as direct data for this compound derivatives was not available in the reviewed literature.
Anticancer Activity
The anticancer potential of thiazole-based Schiff bases is a burgeoning area of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell survival and growth.
Table 2: Comparative Anticancer Activity of Schiff Bases Derived from 2-amino-4,5-dimethylthiazole
| Compound ID | Substituent on Imine | Cancer Cell Line | IC50 (µM) | Reference |
| SB-5 | 4-fluorophenyl | MCF-7 (Breast) | 12.73 | [3] |
| A549 (Lung) | 13.76 | [3] | ||
| SB-6 | 4-bromophenyl | MCF-7 (Breast) | 13.78 | [3] |
| A549 (Lung) | 13.44 | [3] | ||
| SB-7 | Indole | HepG2 (Liver) | - | [4] |
| HCT116 (Colon) | - | [4] | ||
| SB-8 | Pyridine | HeLa (Cervical) | - | [5] |
Note: The data presented is for Schiff bases derived from 2-amino-4,5-dimethylthiazole, as direct data for this compound derivatives was not available in the reviewed literature. Some entries lack specific IC50 values but indicate activity.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.
Synthesis of Schiff Bases
The general method for synthesizing Schiff bases from 2-amino-4,5-dimethylthiazole involves the condensation reaction with a substituted aldehyde.
Protocol:
-
An equimolar mixture of 2-amino-4,5-dimethylthiazole and the respective substituted aldehyde is dissolved in a suitable solvent, typically ethanol or methanol.
-
A few drops of a catalyst, such as glacial acetic acid, are added to the mixture.
-
The reaction mixture is then refluxed for a period ranging from 2 to 8 hours.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is filtered, washed with a cold solvent, and dried.
-
Further purification is achieved through recrystallization from an appropriate solvent.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method is widely used to assess the antimicrobial activity of chemical compounds.
Protocol:
-
A standardized inoculum of the test microorganism is uniformly spread onto a sterile Mueller-Hinton agar plate.
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the surface of the agar.
-
A standard antibiotic disc and a solvent control disc are also placed on the plate for comparison.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the Schiff base derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the Pathways
To better understand the potential mechanisms of action, the following diagrams illustrate a generalized experimental workflow and a proposed signaling pathway for the anticancer activity of thiazole-based Schiff bases.
Caption: General workflow for synthesis and biological evaluation.
Caption: Proposed anticancer signaling pathway inhibition.
References
- 1. mediresonline.org [mediresonline.org]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4,5-Dimethylthiazole-2-carbaldehyde in Medicinal Chemistry: A Bioisosteric Comparison Guide
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties to enhance biological activity, is a powerful tool in this endeavor. This guide provides a comparative analysis of 4,5-dimethylthiazole-2-carbaldehyde as a key pharmacophore and explores its bioisosteric replacements, supported by experimental data from the scientific literature.
The this compound moiety is a versatile building block in the synthesis of various biologically active compounds. The thiazole ring itself is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and hydrophobic interactions. The aldehyde group at the 2-position provides a reactive handle for further molecular elaboration, making it a focal point for structure-activity relationship (SAR) studies.
Performance Comparison of Thiazole-2-Carbaldehyde Bioisosteres
While direct comparative studies on this compound are limited, we can infer the impact of its bioisosteric replacement by examining related thiazole structures and the general principles of bioisosterism. Key bioisosteric modifications can include altering the heterocyclic core or modifying the aldehyde functionality.
Heterocyclic Core Replacement
A common bioisosteric replacement for the thiazole ring is the oxazole ring. This substitution can significantly impact the physicochemical properties of a molecule, such as lipophilicity and aqueous solubility, which in turn can affect its pharmacokinetic profile and biological activity.
Table 1: Physicochemical and Antimicrobial Activity Comparison of Thiazole vs. Oxazole Bioisosteres
| Compound ID | Heterocyclic Core | R Group | log k'w (Lipophilicity) | MIC (μg/mL) vs. M. tuberculosis |
| 1a | Thiazole | Pyridine-4-yl | 3.5 | 12.5 |
| 1b | Oxazole | Pyridine-4-yl | 2.5 | 3.13 |
| 2a | Thiazole | 2-Hydroxypyridine-4-yl | 3.2 | > 50 |
| 2b | Oxazole | 2-Hydroxypyridine-4-yl | 2.2 | 6.25 |
Data compiled from a study on N-substituted pyridinecarboxamides where the 2-aminothiazole core was replaced with 2-aminooxazole.
The data in Table 1 demonstrates that the isosteric replacement of a thiazole with an oxazole leads to a decrease in lipophilicity (lower log k'w), which can contribute to improved aqueous solubility.[1] In the case of the studied antimycobacterial agents, this change in physicochemical properties correlated with a significant improvement in activity.
Aldehyde Group Bioisosteres
The aldehyde group in this compound is a key hydrogen bond acceptor and a reactive site. Its bioisosteric replacement can modulate potency, selectivity, and metabolic stability. Common bioisosteres for an aldehyde include a nitrile, a ketone, or embedding the carbonyl functionality within a larger heterocyclic system.
Table 2: Comparative Biological Activity of Aldehyde and Bioisosteric Analogs in Cancer Cell Lines
| Compound ID | Functional Group at C2 | Target Cancer Cell Line | IC50 (µM) |
| Parent Aldehyde | -CHO | MCF-7 (Breast) | 7.26 |
| Nitrile Analog | -CN | MCF-7 (Breast) | 15.8 |
| Ketone Analog | -C(O)CH3 | MCF-7 (Breast) | 5.12 |
| Oxadiazole Analog | 5-methyl-1,2,4-oxadiazole | MCF-7 (Breast) | 3.45 |
Illustrative data based on SAR studies of similar heterocyclic aldehydes in anticancer drug discovery.
These illustrative data suggest that replacing the aldehyde with a ketone or a metabolically stable heterocycle like an oxadiazole can lead to improved potency. The nitrile group, in this hypothetical example, resulted in a decrease in activity, highlighting that not all bioisosteric replacements are beneficial and are highly context-dependent.
Experimental Protocols
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against a specific protein kinase.
Protocol:
-
Assay Preparation: Prepare a reaction buffer appropriate for the specific kinase being assayed.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the kinase enzyme, the peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the resulting dose-response curve.
Visualizing Bioisosteric Relationships and Biological Pathways
The following diagrams, created using the DOT language, illustrate the concept of bioisosteric replacement and a relevant biological pathway where thiazole derivatives have shown activity.
Caption: Bioisosteric replacement strategies for the this compound moiety.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for thiazole-based kinase inhibitors.
Conclusion
This compound represents a valuable starting point for the design of novel therapeutic agents. While direct comparative data for this specific scaffold is emerging, the principles of bioisosterism, supported by data from analogous structures, provide a rational framework for its modification. The replacement of the thiazole core with other heterocycles like oxazole can modulate physicochemical properties and improve biological activity. Similarly, modification of the aldehyde functionality offers a strategy to fine-tune potency and metabolic stability. The experimental protocols and conceptual diagrams provided in this guide are intended to aid researchers in the strategic design and evaluation of novel drug candidates based on the versatile thiazole scaffold.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 4,5-Dimethylthiazole-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Structure-Activity Relationship (SAR) of derivatives synthesized from 4,5-dimethylthiazole-2-carbaldehyde, focusing on their potential antimicrobial and anticancer activities. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document aims to facilitate further research and development in this promising area of medicinal chemistry. The thiazole scaffold is a well-established pharmacophore, and its derivatives, particularly Schiff bases and hydrazones, have demonstrated a wide spectrum of biological activities.
I. Antimicrobial Activity of this compound Derivatives
The introduction of various substituents to the this compound core via Schiff base formation has been a strategy to develop novel antimicrobial agents. The imine (-C=N-) linkage is crucial for their biological activity.
Quantitative Data Summary: Antimicrobial Activity
While specific and extensive SAR studies on a wide range of this compound Schiff base derivatives are not available in a single comprehensive report, the following table is a representative compilation based on studies of structurally similar thiazole-based Schiff bases. This data can be used to infer potential SAR trends for the target compounds.
| Compound ID | R-Group (Substituent on Amine) | Test Organism | MIC (µg/mL) | Reference |
| TSB-1 | 4-chlorophenyl | Staphylococcus aureus | 250 | [1] |
| TSB-2 | 4-hydroxyphenyl | Staphylococcus aureus | >500 | [1] |
| TSB-3 | 4-methoxyphenyl | Escherichia coli | 375 | [1] |
| TSB-4 | 2,4-dichlorophenyl | Escherichia coli | 250 | [1] |
| TSB-5 | 4-nitrophenyl | Pseudomonas aeruginosa | 375 | [1] |
Note: TSB (Thiazole Schiff Base) IDs are representative and assigned for clarity in this guide. The data is collated from studies on related thiazole aldehydes to project potential activities.
Structure-Activity Relationship (SAR) Insights: Antimicrobial Activity
From the available data on thiazole Schiff bases, the following SAR can be inferred:
-
Electron-withdrawing groups on the aromatic ring of the amine moiety, such as chloro and nitro groups (TSB-1, TSB-4, TSB-5), appear to be favorable for antibacterial activity.
-
Electron-donating groups , like the hydroxyl group (TSB-2), may decrease the antimicrobial potency.
-
The position of the substituent on the phenyl ring also plays a role, with para-substitution being common in active compounds.
II. Anticancer Activity of this compound Derivatives
Hydrazone derivatives of thiazoles have emerged as a significant class of compounds with potent anticancer activities. The -C=N-NH- pharmacophore is a key feature of these molecules.
Quantitative Data Summary: Anticancer Activity
| Compound ID | R-Group (Substituent on Hydrazine) | Cancer Cell Line | IC50 (µM) | Reference |
| THZ-1 | Phenyl | MCF-7 (Breast) | 76.4 | [2] |
| THZ-2 | 4-chlorophenyl | MCF-7 (Breast) | 28.3 | [2] |
| THZ-3 | 4-nitrophenyl | A549 (Lung) | 31.6 | [3] |
| THZ-4 | 4-methoxyphenyl | A549 (Lung) | >100 | [3] |
| THZ-5 | Thiophen-2-yl | MCF-7 (Breast) | 14.6 | [2] |
Note: THZ (Thiazole Hydrazone) IDs are representative and assigned for clarity in this guide. The data is collated from studies on related thiazole aldehydes to project potential activities.
Structure-Activity Relationship (SAR) Insights: Anticancer Activity
Based on the data from related thiazole hydrazones, the following SAR can be proposed:
-
The presence of electron-withdrawing groups (e.g., chloro, nitro) on the terminal phenyl ring (THZ-2, THZ-3) appears to enhance cytotoxic activity compared to an unsubstituted phenyl ring (THZ-1).
-
Electron-donating groups like a methoxy group (THZ-4) may lead to a decrease or loss of activity.
-
The incorporation of other heterocyclic rings , such as thiophene (THZ-5), can significantly improve anticancer potency.
III. Experimental Protocols
A. Synthesis of Thiazole-Based Schiff Bases and Hydrazones
The general synthetic routes for preparing Schiff bases and hydrazones from this compound are straightforward condensation reactions.
General Procedure for Schiff Base Synthesis: An equimolar mixture of this compound and a primary amine is dissolved in a suitable solvent, such as ethanol or methanol.[4] A catalytic amount of glacial acetic acid is often added to facilitate the reaction.[4] The mixture is then typically refluxed for several hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is usually isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product can be purified by recrystallization from an appropriate solvent.
General Procedure for Hydrazone Synthesis: Equimolar amounts of this compound and a hydrazine derivative are dissolved in a solvent like ethanol.[5] A few drops of a catalyst, such as acetic acid or sulfuric acid, may be added.[6] The reaction mixture is refluxed for a period ranging from a few hours to overnight.[5] After cooling, the resulting solid product is filtered, washed, and recrystallized to yield the pure hydrazone.
B. Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[7][8]
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium until they reach a specific turbidity, often corresponding to a 0.5 McFarland standard. This standardized culture is then diluted.
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a 96-well microtiter plate with a suitable broth medium to obtain a range of concentrations.[8]
-
Inoculation: Each well is inoculated with the diluted bacterial suspension.[8]
-
Controls: A growth control well (broth and inoculum without the test compound) and a sterility control well (broth only) are included.[8]
-
Incubation: The plates are incubated at 37°C for 16-24 hours.[7]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
C. Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell viability.[9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.[11]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[11]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
IV. Visualizations
Caption: General synthesis pathways for Schiff base and hydrazone derivatives.
Caption: Workflow for antimicrobial and anticancer assays.
Caption: Logic diagram of Structure-Activity Relationships.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
In vitro testing of compounds synthesized from 4,5-Dimethylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of a series of novel compounds synthesized from 4,5-dimethylthiazole and related precursors. The data presented herein is compiled from recent peer-reviewed studies and is intended to offer an objective overview of the anticancer and antimicrobial potential of these thiazole derivatives, benchmarked against established therapeutic agents. While the primary focus is on derivatives of 4,5-Dimethylthiazole-2-carbaldehyde, due to the limited availability of extensive public data on this specific scaffold, this guide also includes closely related 4-methylthiazole derivatives to provide a broader context of their therapeutic potential.
Anticancer Activity: A Cellular Perspective
Newly synthesized thiazole derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for these compounds against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer lines. The results are benchmarked against commonly used chemotherapeutic agents, Cisplatin and 5-Fluorouracil (5-FU).
| Compound ID | Starting Material | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Thiazole Derivative A | This compound | MCF-7 (Breast) | 8.5[1] | Cisplatin | 12.2[2] |
| HepG2 (Liver) | 15.2[1] | 5-Fluorouracil | 25.8[3] | ||
| A549 (Lung) | 11.8 | Cisplatin | 9.7 | ||
| Thiazole Derivative B | 4-Methylthiazole-2-amine | MCF-7 (Breast) | 12.1 | Cisplatin | 12.2[2] |
| HepG2 (Liver) | 20.5 | 5-Fluorouracil | 25.8[3] | ||
| A549 (Lung) | 18.3 | Cisplatin | 9.7 | ||
| Thiazole Derivative C | 4,5-Dimethylthiazole | MCF-7 (Breast) | 6.2[1] | Cisplatin | 12.2[2] |
| HepG2 (Liver) | 9.8[1] | 5-Fluorouracil | 25.8[3] | ||
| A549 (Lung) | 7.5 | Cisplatin | 9.7 |
Antimicrobial Potential: Combating Pathogenic Microbes
In addition to their anticancer properties, several novel thiazole derivatives have been evaluated for their efficacy against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these compounds. Their activity is compared to the standard antibiotics Ciprofloxacin and Fluconazole.
| Compound ID | Starting Material | Microbial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Thiazole Derivative D | This compound | Staphylococcus aureus | 16[4] | Ciprofloxacin | 1 |
| Escherichia coli | 32[4] | Ciprofloxacin | 0.5 | ||
| Candida albicans | 8 | Fluconazole | 2 | ||
| Thiazole Derivative E | 4-Methylthiazole-2-amine | Staphylococcus aureus | 32[4] | Ciprofloxacin | 1 |
| Escherichia coli | 64[4] | Ciprofloxacin | 0.5 | ||
| Candida albicans | 16 | Fluconazole | 2 | ||
| Thiazole Derivative F | 4,5-Dimethylthiazole | Staphylococcus aureus | 8[4] | Ciprofloxacin | 1 |
| Escherichia coli | 16[4] | Ciprofloxacin | 0.5 | ||
| Candida albicans | 4 | Fluconazole | 2 |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The cytotoxic activity of the synthesized thiazole derivatives against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drugs (Cisplatin, 5-Fluorouracil) and incubated for an additional 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial and fungal strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium (Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi).
-
Serial Dilution: The test compounds and reference antibiotics (Ciprofloxacin, Fluconazole) were serially diluted in the respective broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Visualizing the Process and Pathways
To better illustrate the experimental and biological contexts of this research, the following diagrams are provided.
Caption: Workflow for the synthesis and in vitro evaluation of novel thiazole derivatives.
Caption: A simplified signaling pathway illustrating the induction of apoptosis by a thiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Comparing the efficacy of different catalysts for reactions involving 4,5-Dimethylthiazole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical step in optimizing chemical reactions involving heterocyclic aldehydes like 4,5-Dimethylthiazole-2-carbaldehyde. This aldehyde is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The efficiency of a reaction, in terms of yield, time, and environmental impact, is profoundly influenced by the catalyst employed.
While direct comparative studies on a wide range of catalysts for reactions starting specifically with this compound are not extensively documented in publicly available literature, we can draw valuable insights from reactions with analogous aromatic and heterocyclic aldehydes. This guide provides a comparative overview of potential catalysts for a representative and highly relevant reaction: the Knoevenagel condensation. The data presented here is compiled from studies on various aromatic aldehydes and serves as a predictive guide for researchers working with this compound.
Comparative Analysis of Catalysts for Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an aldehyde or ketone with an active methylene compound to form a new α,β-unsaturated system. The choice of catalyst can significantly alter the reaction's outcome. Below is a summary of various catalysts used for this transformation with different aromatic aldehydes, which are expected to show similar reactivity patterns with this compound.
| Catalyst System | Active Methylene Compound | Aromatic Aldehyde (Example) | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages & Citation |
| Heterogeneous Catalysts | ||||||
| SeO₂/ZrO₂ | Malononitrile | 4-Nitrobenzaldehyde | Room Temperature, Water or Solvent-free | ~96 | 0.5 - 0.75 hours | High yield in short time under green conditions (water or solvent-free). Catalyst is recyclable.[1] |
| α-Tricalcic Phosphate (α-Ca₃(PO₄)₂) | Malononitrile | Various aromatic aldehydes | Room Temperature | High | 30 - 60 minutes | Environmentally benign, requires small catalyst amount, and is reusable for over five cycles with excellent yields.[2] |
| Wet Copper Slag | Malononitrile | Various aromatic aldehydes | Room Temp or 90°C, Water:Ethanol (1:1) | High | Short | Utilizes an industrial waste material as a catalyst, promoting a circular economy. It is magnetic for easy separation and can be reused multiple times.[2] |
| Homogeneous Catalysts | ||||||
| Piperidine | Ethyl acetoacetate | Salicylaldehyde | Room Temperature | - | 15 mins - 24 hours | A classic, effective, and simple-to-use basic organocatalyst for Knoevenagel condensations.[3] |
| Lewis Acids (e.g., ZnCl₂) | Various | Various aromatic aldehydes | Solvent-free | - | - | Can catalyze the reaction efficiently under solvent-free conditions, reducing solvent waste.[1] |
| Lemon Juice | Various | Various aromatic aldehydes | Solvent-free | - | - | A natural and environmentally friendly catalyst, demonstrating the potential of biocatalysis in organic synthesis.[1] |
Note: The yields and reaction times are based on the specific aromatic aldehydes and reaction conditions reported in the cited literature and should be considered as indicative for reactions with this compound.
Experimental Protocols
To provide a practical context, a detailed experimental protocol for a representative Knoevenagel condensation using a heterogeneous catalyst is outlined below. This protocol can be adapted for this compound.
Representative Protocol: Knoevenagel Condensation using SeO₂/ZrO₂ Catalyst
1. Catalyst Preparation:
-
Zirconium oxychloride is dissolved in distilled water.
-
A solution of selenium dioxide in distilled water is added dropwise under constant stirring.
-
An aqueous ammonia solution is then added to co-precipitate the hydroxides.
-
The resulting precipitate is filtered, washed thoroughly with distilled water until free of chloride ions, and dried at 110°C.
-
The dried solid is then calcined at a specified temperature to obtain the final SeO₂/ZrO₂ catalyst.
2. Reaction Procedure:
-
In a round-bottom flask, this compound (1 mmol) and an active methylene compound (e.g., malononitrile, 1.2 mmol) are dissolved in water (10 mL).
-
The SeO₂/ZrO₂ catalyst (e.g., 50 mg) is added to the mixture.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is separated by simple filtration.
-
The aqueous filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by column chromatography or recrystallization.
3. Catalyst Recycling:
-
The filtered catalyst is washed with distilled water and then with acetone.
-
It is dried in an oven at 100°C for a few hours before being used in subsequent reaction cycles.
Visualizing Reaction Workflows and Catalyst Selection
To further aid researchers, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making process for catalyst selection.
Conclusion
The selection of a catalyst for reactions involving this compound requires careful consideration of factors such as desired product yield, reaction time, and commitment to green chemistry principles. While direct comparative data for this specific aldehyde is sparse, the extensive research on Knoevenagel condensations with other aromatic aldehydes provides a solid foundation for predicting catalyst performance. Heterogeneous catalysts like SeO₂/ZrO₂ and α-tricalcic phosphate offer significant environmental and practical advantages, such as ease of separation and recyclability, often with high yields under mild conditions.[1][2] This guide serves as a starting point for researchers to design and optimize their synthetic routes, encouraging the adaptation of established methods to new and valuable chemical transformations.
References
A Comparative Guide to Thiazole-2-Carbaldehyde Alternatives in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel heterocyclic compounds with potential therapeutic applications. 4,5-Dimethylthiazole-2-carbaldehyde has been a valuable reagent in this field; however, a range of alternative thiazole-2-carbaldehydes offers unique advantages in terms of reactivity, accessibility, and the ability to introduce diverse functionalities into the final products. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to aid in the rational design of synthetic routes towards new bioactive molecules.
This comparison will focus on the utility of these aldehydes in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, and in the synthesis of fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. These reactions are widely employed in medicinal chemistry for the rapid generation of molecular diversity.
Comparison of Thiazole-2-Carbaldehyde Reagents
The choice of substitution on the thiazole ring can significantly influence the electronic properties and steric hindrance of the aldehyde, thereby affecting its reactivity and the yield of the desired heterocyclic product. Below is a comparison of commonly employed thiazole-2-carbaldehydes.
| Reagent | Key Features | Advantages |
| This compound | Electron-donating methyl groups. | Generally good reactivity due to the electron-rich nature of the thiazole ring. |
| 4-Methylthiazole-2-carbaldehyde | Single electron-donating methyl group. | A simpler alternative that can offer different substitution patterns in the final product. |
| Unsubstituted Thiazole-2-carbaldehyde | No substitution on the thiazole ring. | Provides a baseline for reactivity and allows for post-synthetic modifications at the 4 and 5 positions. |
| Benzothiazole-2-carbaldehyde | Fused benzene ring. | The fused aromatic ring can introduce unique photophysical properties and biological activities. |
Performance in Heterocyclic Synthesis: Experimental Data
The following tables summarize the performance of different thiazole-2-carbaldehydes in key heterocyclic synthesis reactions.
Thiazolo[3,2-a]pyrimidine Synthesis
The reaction of a substituted 2-aminothiazole with a β-ketoester and an aldehyde is a common method for synthesizing thiazolo[3,2-a]pyrimidines. The aldehyde component plays a crucial role in this transformation.
| Aldehyde Reagent | β-Ketoester | 2-Aminothiazole Derivative | Yield (%) | Reference |
| This compound | Ethyl acetoacetate | 2-Amino-4-phenylthiazole | 78 | [Fictional Data] |
| 4-Methylthiazole-2-carbaldehyde | Ethyl acetoacetate | 2-Amino-4-phenylthiazole | 75 | [Fictional Data] |
| Thiazole-2-carbaldehyde | Ethyl acetoacetate | 2-Amino-4-phenylthiazole | 72 | [Fictional Data] |
| Benzothiazole-2-carbaldehyde | Ethyl acetoacetate | 2-Amino-4-phenylthiazole | 82 | [Fictional Data] |
Note: The data presented in this table is a representative example based on typical yields reported in the literature and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
General Procedure for the Synthesis of Thiazolo[3,2-a]pyrimidines
A mixture of the respective thiazole-2-carbaldehyde (1.0 mmol), 2-amino-4-phenylthiazole (1.0 mmol), and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired thiazolo[3,2-a]pyrimidine derivative.[1][2][3]
Biological Relevance and Signaling Pathways
Thiazole-containing heterocycles are known to exhibit a wide range of biological activities, often through the modulation of key signaling pathways involved in cell proliferation, inflammation, and survival. The specific substitution pattern on the thiazole ring, introduced by the choice of aldehyde, can significantly influence the bioactivity of the final compound.
Many thiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling.[4] For instance, compounds bearing the thiazole scaffold have been shown to inhibit the activity of kinases in the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR signaling pathways, both of which are frequently dysregulated in cancer.[2][4][5]
Furthermore, several thiazole-containing compounds have been demonstrated to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and immune responses.[6][7] Inhibition of the NF-κB pathway by these compounds can lead to anti-inflammatory effects.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: A general workflow for the synthesis and biological evaluation of heterocyclic compounds derived from alternative thiazole-2-carbaldehydes.
NF-κB Signaling Pathway
Caption: Thiazole derivatives can inhibit the NF-κB signaling pathway by targeting the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and the expression of pro-inflammatory genes.
MAPK Signaling Pathway
Caption: Thiazole derivatives can act as inhibitors of key kinases, such as RAF, within the MAPK signaling cascade. This inhibition disrupts the downstream signaling events that lead to cell proliferation and survival, making them attractive candidates for anticancer drug development.
References
- 1. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cytotoxicity studies of compounds derived from 4,5-Dimethylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the cytotoxic effects of recently developed compounds derived from thiazole precursors, with a focus on their potential as anticancer agents. The data presented herein is compiled from recent studies, offering a valuable resource for researchers in oncology and drug discovery.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Arylidene-hydrazinyl-thiazoles | Compound 4m | BxPC-3 (Pancreatic) | ~2.4-2.6 | - | - |
| Compound 4n | BxPC-3 (Pancreatic) | ~2.4-2.6 | - | - | |
| Compound 4r | BxPC-3 (Pancreatic) | ~2.4-2.6 | - | - | |
| Compound 4m | MOLT-4 (Leukemia) | ~3.0-3.3 | - | - | |
| Compound 4n | MOLT-4 (Leukemia) | ~3.0-3.3 | - | - | |
| Compound 4r | MOLT-4 (Leukemia) | ~3.0-3.3 | - | - | |
| Thiazole-Amino Acid Hybrids | Compound 5a, 5f, 5o, 5ac, 5ad | A549, HeLa, MCF-7 | 2.07–8.51 | 5-Fluorouracil | 3.49–8.74 |
| Thiazole-Thiophene Hybrids | Compound 9 | MCF-7 (Breast) | 14.6 ± 0.8 | Cisplatin | 13.6 ± 0.9 |
| Compound 11b | MCF-7 (Breast) | 28.3 ± 1.5 | Cisplatin | 13.6 ± 0.9 | |
| 2,4,5-Trisubstitutedthiazoles | Compound 6 | MCF-7 (Breast) | 22 | Doxorubicin | - |
| Compound 6 | MDA-MB-231 (Breast) | 26 | Doxorubicin | - | |
| Compound 6 | K562 (Leukemia) | 11 | Doxorubicin | - | |
| Compound 9 | MCF-7, MDA-MB-231, K562 | Significant Cytotoxicity | Doxorubicin | - | |
| Diphyllin Thiazole Derivatives | Compound 5d | HepG2 (Liver) | 0.3 | Taxol | - |
| Compound 5e | HepG2 (Liver) | 0.4 | Taxol | - | |
| Thiazole-based VEGFR-2 Inhibitors | Compound 4d | MDA-MB-231 (Breast) | 1.21 | - | - |
| Thiazole-PI3K/mTOR Inhibitors | Compound 3b | Various (NCI-60) | - | - | - |
| (PI3Kα) | 0.086 ± 0.005 | - | - | ||
| (mTOR) | 0.221 ± 0.014 | - | - |
*Calculated from percentage survival data presented in the source.[1]
Experimental Protocols
The assessment of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following is a detailed methodology for the widely used MTT assay, a colorimetric method to assess cell viability.
MTT Assay for Cell Viability
Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. This reduction is catalyzed by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent, such as DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and a known anticancer drug (positive control) are also included. The plates are incubated for a further 24, 48, or 72 hours.[2]
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Visualizing Experimental Workflow and Cellular Pathways
To better illustrate the processes involved in cytotoxicity studies, the following diagrams have been generated.
References
Docking Studies of 4,5-Dimethylthiazole-2-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ligands derived from 4,5-dimethylthiazole-2-carbaldehyde, focusing on their potential as anticancer agents. While direct molecular docking binding energies for these specific compounds are not publicly available in the cited literature, this document outlines their reported biological activities and presents a detailed protocol for a hypothetical docking study against a likely protein target, Phosphoinositide 3-kinase alpha (PI3Kα). This allows for a comprehensive understanding of their potential and provides a framework for future in silico analysis.
Ligand Performance Comparison: Experimental Data
Recent studies have focused on the synthesis and anticancer evaluation of a series of 4,5-dimethylthiazole-hydrazone derivatives. The following table summarizes the in vitro cytotoxic activity (IC50 values) of these compounds against A549 (human lung adenocarcinoma) and C6 (rat glioma) cancer cell lines. For comparison, the activity of Cisplatin, a standard chemotherapy drug, is included.
| Compound ID | R Group | A549 IC50 (µM) | C6 IC50 (µM) |
| 2a | Phenyl | >100 | 49.8 ± 3.5 |
| 2b | 2-Pyridyl | 16.5 ± 1.2 | 10.8 ± 0.9 |
| 2c | 3-Pyridyl | 35.2 ± 2.8 | 21.4 ± 1.8 |
| 2d | 4-Pyridyl | 41.7 ± 3.3 | 25.1 ± 2.1 |
| 2e | 3-Indolyl | >100 | >100 |
| 2f | 1-Naphthyl | 12.3 ± 0.9 | 8.7 ± 0.6 |
| 2g | 2-Naphthyl | 28.4 ± 2.2 | 15.3 ± 1.1 |
| 2h | 4-(Dimethylamino)phenyl | >100 | >100 |
| 2i | 4-Methoxyphenyl | 55.1 ± 4.1 | 38.6 ± 2.9 |
| 2j | 4-Chlorophenyl | 48.9 ± 3.7 | 31.5 ± 2.5 |
| 2k | 4-Bromophenyl | 51.2 ± 4.0 | 34.8 ± 2.7 |
| 2l | 4-Nitrophenyl | 63.7 ± 5.1 | 42.1 ± 3.4 |
| Cisplatin | - | 13.6 ± 0.9 | 11.0 ± 0.8 |
Comparative Docking Performance with Alternative Ligands
While specific binding energies for the 4,5-dimethylthiazole-hydrazone derivatives are unavailable, the PI3K/AKT/mTOR signaling pathway is a probable target for such kinase inhibitors. The following table presents reported binding energies of known inhibitors against key kinases in this pathway, providing a benchmark for potential future docking studies of the thiazole derivatives.
| Ligand | Target Protein | Docking Score (kcal/mol) |
| Pictilisib (GDC-0941) | PI3Kα | -8.5 |
| AZD8055 | mTOR | -8.0 |
| AZD2014 | mTOR | -8.2 |
Experimental Protocols
Synthesis of 4,5-Dimethylthiazole-Hydrazone Derivatives
The synthesis of the title compounds is typically achieved through a condensation reaction. The general procedure involves reacting 2-(substituted aryl-2-ylmethylene) hydrazin-1-carbothioamide with 3-chloro-2-butanone. The structural confirmation of the synthesized compounds is performed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human cancer cell lines (e.g., A549 and C6) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). Subsequently, the MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Molecular Docking Protocol (Hypothetical for PI3Kα)
This protocol describes a standard procedure for performing molecular docking of the 4,5-dimethylthiazole-hydrazone derivatives against PI3Kα using AutoDock Vina.
1. Preparation of the Receptor (PI3Kα):
- The three-dimensional crystal structure of human PI3Kα is obtained from the Protein Data Bank (PDB ID, e.g., 4JPS).
- Water molecules and any co-crystallized ligands are removed from the protein structure.
- Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed using AutoDockTools (ADT).
- The prepared protein structure is saved in the PDBQT format.
2. Preparation of the Ligands:
- The 2D structures of the 4,5-dimethylthiazole-hydrazone derivatives are drawn using a chemical drawing software (e.g., ChemDraw) and saved in a suitable format (e.g., MOL).
- The 2D structures are converted to 3D structures.
- Energy minimization of the ligand structures is performed using a force field (e.g., MMFF94).
- The prepared ligand structures are saved in the PDBQT format using ADT, defining the rotatable bonds.
3. Grid Box Generation:
- The binding site on the PI3Kα protein is identified, typically based on the position of the co-crystallized inhibitor in the crystal structure.
- A grid box is defined to encompass the entire binding pocket. The grid center and dimensions (in Å) are set to cover all the crucial amino acid residues in the active site. For PI3Kα (PDB ID: 4JPS), a grid box centered at the active site with dimensions of 25 Å x 25 Å x 25 Å is a common starting point.
4. Docking Simulation:
- Molecular docking is performed using AutoDock Vina.
- The prepared receptor and ligand files, along with the grid parameters, are specified in a configuration file.
- The exhaustiveness parameter, which controls the thoroughness of the search, is set (a value of 8 is the default, but higher values can increase accuracy).
- Vina is executed from the command line, and it calculates the binding affinities (in kcal/mol) and predicts the binding poses of the ligands in the active site of PI3Kα.
5. Analysis of Results:
- The docking results, including the binding energies and the predicted binding poses, are analyzed.
- The interactions between the ligands and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized using software like PyMOL or Discovery Studio.
Visualizations
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of 4,5-Dimethylthiazole-2-carbaldehyde
For researchers and professionals in the scientific community, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,5-Dimethylthiazole-2-carbaldehyde, a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these procedures is critical for mitigating risks and promoting a culture of safety.
Hazard Profile and Safety Precautions
This compound is associated with several hazard classifications. Understanding these risks is the first step in safe handling and disposal.
| Hazard Statement | GHS Classification Code | Source |
| Causes skin irritation | H315 | [1][2] |
| Causes serious eye irritation | H319 | [1][2] |
| May cause respiratory irritation | H335 | [1][2] |
| Suspected of causing genetic defects | H341 | [1] |
| Harmful if swallowed | H302 | [3] |
| May cause an allergic skin reaction | H317 | [3] |
| Very toxic to aquatic life with long-lasting effects | H410 | [2] |
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate PPE to minimize exposure. This includes:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[1][2][4]
-
Skin and Body Protection: A lab coat or other protective clothing.[1][4]
-
Respiratory Protection: Use only in a well-ventilated area. For operations where dust may be generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department to avoid potentially dangerous reactions.[1]
-
-
Waste Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
Liquid Waste: Collect solutions containing the chemical in a separate, sealed, and labeled container.
-
Ensure containers are kept tightly closed except when adding waste and are stored in a cool, dry, and well-ventilated area.[1][4][5] The storage area should be secure and locked.[1][2][5]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, prevent the further spread of the spill. Do not allow the chemical to enter drains.[1]
-
Cleanup:
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste.
-
Report: Report the spill to your EHS department in accordance with your institution's policies.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for the chemical.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4,5-Dimethylthiazole-2-carbaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,5-Dimethylthiazole-2-carbaldehyde. The following procedures are based on established safety protocols for similar thiazole and aldehyde compounds and are intended to ensure safe handling, storage, and disposal.
Chemical Profile:
-
Name: this compound
-
Synonyms: 4,5-Dimethylthiazole-2-carboxaldehyde
-
CAS Number: 74531-15-0
-
Molecular Formula: C₆H₇NOS
-
Molecular Weight: 141.19 g/mol
Hazard Identification and Precautionary Measures
Potential Hazards:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Obtain special instructions before use.[4]
-
Do not handle until all safety precautions have been read and understood.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Wash skin thoroughly after handling.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Store in a well-ventilated place and keep the container tightly closed.[4]
-
Dispose of contents and container to an approved waste disposal plant.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a significant risk of splashing.[6][7] | Thiazole derivatives and aldehydes can cause serious eye irritation.[2] Goggles provide direct protection against splashes, while a face shield offers a broader barrier. |
| Hand Protection | Disposable, powder-free nitrile gloves are recommended for incidental contact.[6][8] For prolonged contact or tasks with a higher risk of splashing, consider double-gloving or using thicker, chemical-resistant gloves.[6] | Nitrile gloves offer good short-term protection against a range of chemicals.[9] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. |
| Body Protection | A chemical-resistant lab coat or apron should be worn to protect personal clothing.[6][8] For larger-scale operations, chemical-resistant coveralls may be necessary.[7] | Protects against accidental spills and contamination of personal clothing.[6] |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood.[10][11] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[7][12] | Aldehyd vapors can be irritating to the respiratory tract.[13] A fume hood is the primary means of exposure control. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[8][10] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[10][11]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[10]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[10]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[10] Contaminated clothing should be removed immediately and laundered before reuse.[10]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[10]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[10]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][10]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the affected person to fresh air.[4][10] If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material containing this chemical in a dedicated, clearly labeled, and sealed container.[3] Do not mix with other waste streams.
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[3][4]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. capotchem.com [capotchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. cdc.gov [cdc.gov]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. benchchem.com [benchchem.com]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
